Eupalinolide H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4S,6E,9R,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9?,16-5+/t17-,18-,19+,20+/m1/s1 |
InChI Key |
INXZZSZBRLXKNT-MMKKVQGOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide H: A Technical Guide to its Discovery, Isolation, and Characterization from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide H, a sesquiterpene lactone, is a natural product isolated from the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for extraction and purification, summarized quantitative data, and insights into its biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including a prominent class of sesquiterpene lactones known as eupalinolides. These compounds have garnered significant scientific interest due to their potential therapeutic properties. Among them, this compound has been identified as a constituent of E. lindleyanum. This guide focuses on the technical aspects of its discovery and isolation.
Discovery and Initial Identification
This compound was first reported as a known compound isolated from Eupatorium lindleyanum in a study focused on the discovery of STAT3 inhibitors from this plant species. Its identification was part of a broader effort to screen for bioactive Michael reaction acceptors within the chemical constituents of the plant. The structural elucidation of this compound and other co-isolated sesquiterpene lactones was accomplished through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol exclusively for this compound is not extensively documented in publicly available literature, a general and effective methodology for the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative example based on established methods for isolating eupalinolides from this plant.
Plant Material Collection and Preparation
The aerial parts of Eupatorium lindleyanum are collected and authenticated. The plant material is then dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is maceration or percolation with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude ethanol extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. This typically involves sequential extraction with petroleum ether, ethyl acetate (B1210297), and n-butanol. The sesquiterpene lactones, including this compound, are known to be enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The enriched fractions are further purified using a combination of chromatographic techniques. A highly effective method for the separation of sesquiterpenoid lactones is High-Speed Counter-Current Chromatography (HSCCC).
-
HSCCC Parameters:
-
Two-Phase Solvent System: A common solvent system for separating eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water. The ratio is optimized to achieve a suitable partition coefficient (K) for the target compounds, typically in the range of 0.5 to 2.0. A representative ratio is 1:4:2:3 (v/v/v/v).[1]
-
Stationary and Mobile Phases: The upper phase of the solvent system is typically used as the stationary phase, while the lower phase serves as the mobile phase.
-
Flow Rate: A flow rate of approximately 2.0 mL/min is maintained.
-
Revolution Speed: The apparatus is operated at a rotational speed of around 900 rpm.
-
Detection: The effluent is monitored using a UV detector at a wavelength of 254 nm.
-
Fractions collected from the HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC) to assess their purity. Fractions containing the compound of interest are pooled and concentrated. Further purification, if necessary, can be achieved through preparative HPLC or crystallization.
References
Eupalinolide H: A Technical Guide to Its Natural Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide H, a sesquiterpenoid lactone, is a natural product of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and characterization based on established protocols for analogous compounds, and an exploration of the biological signaling pathways potentially modulated by this class of molecules. All quantitative data from relevant studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate comprehension and replication.
Natural Source of this compound
The principal natural source of this compound is the plant Eupatorium lindleyanum DC.[1][2][3]. This herbaceous perennial, belonging to the Asteraceae family, is widely distributed in Asia and has a history of use in traditional medicine.[1][2][3] Phytochemical investigations have revealed that E. lindleyanum is a rich reservoir of various bioactive compounds, with terpenoids, particularly sesquiterpene lactones, being among the most prominent.[1][2][3] The aerial parts of the plant are typically utilized for the extraction of these compounds.[4] A comprehensive metabolic analysis of E. lindleyanum has identified numerous sesquiterpene lactones, including various eupalinolides, with the highest concentrations generally found in the flowers of the plant.[5][6]
Experimental Protocols: Isolation and Purification
While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a robust and effective method for the preparative isolation and purification of other structurally similar eupalinolides, such as Eupalinolide A and B, from Eupatorium lindleyanum has been established. This methodology, centered around high-speed counter-current chromatography (HSCCC), serves as a strong foundational protocol for obtaining this compound.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum DC. are collected and air-dried. The dried plant material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7] The sesquiterpenoid lactones, including eupalinolides, are known to concentrate in the n-butanol fraction.[7][8]
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.
-
Two-Phase Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. For the separation of eupalinolides A and B, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been proven effective.[8] The selection of the solvent system is optimized by determining the partition coefficient (K) of the target compounds.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 900 rpm).[7]
-
The mobile phase (the lower phase of the solvent system) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).[7]
-
Once hydrodynamic equilibrium is reached, the n-butanol fraction, dissolved in a mixture of the two phases, is injected into the column.
-
The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.[7]
-
Structural Elucidation
The purified fractions containing this compound would then be subjected to structural elucidation using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the precise chemical structure and stereochemistry of the molecule.[9][10][11][12]
Quantitative Data
The following table summarizes the quantitative data obtained from the preparative isolation of Eupalinolide A and B from Eupatorium lindleyanum using HSCCC, which can serve as a benchmark for the expected yield and purity of this compound isolation.
| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) | Analytical Method | Reference |
| Eupalinolide A | 540 mg | 17.9 | 97.9 | HPLC | [8] |
| Eupalinolide B | 540 mg | 19.3 | 97.1 | HPLC | [8] |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 540 mg | 10.8 | 91.8 | HPLC | [8] |
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited in the available literature, extensive research on other eupalinolides isolated from Eupatorium lindleyanum provides significant insights into the potential biological activities and molecular targets of this class of compounds. The primary therapeutic area of investigation for these molecules is oncology.
Several studies have demonstrated that eupalinolides can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[13][14][15][16] The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth, survival, and metastasis.
Based on the activities of related eupalinolides, potential signaling pathways that may be affected by this compound include:
-
STAT3 Signaling Pathway: Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in tumor progression.[13][16]
-
Akt/PI3K Signaling Pathway: The Akt pathway is a central regulator of cell survival and proliferation. Eupalinolide O has been observed to suppress this pathway in breast cancer cells.[14]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is another critical regulator of cellular processes. Eupalinolide O has been shown to modulate the p38 MAPK pathway.[14]
-
Reactive Oxygen Species (ROS) Generation: Several eupalinolides, including Eupalinolide B and O, have been found to induce the generation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death.[14][16]
The following diagrams illustrate the general experimental workflow for the isolation of eupalinolides and a hypothetical signaling pathway based on the known activities of related compounds.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound, a sesquiterpenoid lactone naturally occurring in Eupatorium lindleyanum, represents a promising candidate for further investigation in drug discovery and development. While specific data on this compound is still emerging, the established protocols for the isolation of analogous compounds from the same source provide a clear path for its procurement. Furthermore, the well-documented biological activities of other eupalinolides strongly suggest that this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival. This technical guide provides a comprehensive foundation for researchers to advance the study of this intriguing natural product.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity [agris.fao.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity [mdpi.com]
- 12. Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Promising Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide H, a sesquiterpene lactone isolated from the medicinal plant Eupatorium lindleyanum DC., has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available scientific data on this compound, including its chemical and physical properties, and its known biological activities. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is classified as a sesquiterpenoid, a diverse class of natural products built from three isoprene (B109036) units. While detailed experimental data on its physicochemical properties are limited in publicly accessible literature, the following information has been compiled from vendor specifications and related publications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| CAS Number | 1402067-83-7 | [1] |
| Appearance | Powder | [1] |
| Source | Eupatorium lindleyanum DC. | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots at -20°C for up to two weeks. | [1] |
Chemical Structure
As of the latest available data, a definitive, publicly accessible 2D chemical structure diagram and detailed stereochemistry for this compound are not available in the reviewed literature. Structural elucidation of sesquiterpene lactones typically involves a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Spectroscopic Data
Biological Activity: Anti-inflammatory Properties
This compound has been identified as a potential natural anti-inflammatory agent.[1] The primary evidence for this activity comes from in vitro studies assessing its impact on inflammatory cytokine production.
Inhibition of Pro-inflammatory Cytokines
This compound has demonstrated significant inhibitory effects on the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Cytokines | Effect of this compound (Concentrations) | Source |
| RAW 264.7 | LPS | IL-6, TNF-α | Significant inhibition at 2.5, 10, and 40 μM | MedChemExpress (Note: Data not independently confirmed by the vendor) |
Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Assay (Inhibition of IL-6 and TNF-α)
The following is a generalized protocol based on standard methods for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages. The specific parameters for the this compound experiment may vary.
Cell Culture and Treatment:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are incubated for a defined period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours) to allow for cytokine production.
Cytokine Measurement (ELISA):
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
ELISA: The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve. The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated wells to the LPS-stimulated control wells.
Signaling Pathway
The inhibition of IL-6 and TNF-α production by this compound in LPS-stimulated macrophages suggests its likely involvement in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Potential mechanism of this compound in inhibiting inflammatory pathways.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, shows promise as a natural anti-inflammatory agent. The available data indicates its ability to inhibit the production of key pro-inflammatory cytokines. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Complete Structural Elucidation: Detailed NMR and X-ray crystallography studies are needed to confirm the precise chemical structure and stereochemistry of this compound.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the mechanism of action, identify specific molecular targets, and assess its efficacy and safety profile in relevant disease models.
-
Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for research and facilitate the generation of analogues with improved potency and pharmacokinetic properties.
This technical guide provides a summary of the current knowledge on this compound. It is anticipated that ongoing research will continue to unravel the therapeutic potential of this interesting natural product.
References
Eupalinolide H: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone isolated from Eupatorium lindleyanum. While research specifically focused on this compound is limited, it has been identified as a compound with potential anti-inflammatory properties. This guide provides a comprehensive overview of the known biological activities of this compound, supplemented with data from closely related eupalinolides to offer a broader context for its potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts.
Anti-inflammatory Activity of this compound
The primary biological activity reported for this compound is its anti-inflammatory effect. In vitro studies have demonstrated its ability to modulate key inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2]
| Compound | Cell Line | Treatment | Concentration | Effect |
| This compound | RAW 264.7 | LPS | 2.5, 10, 40 µM | Significant inhibition of IL-6 and TNF-α production[1][2] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 10, 40 µM) for a specified period before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of Cytokines (ELISA): Following treatment, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
Broader Biological Activities of the Eupalinolide Class
To provide a more comprehensive understanding of the potential of this compound, this section summarizes the biological activities of other well-studied eupalinolides, including Eupalinolide A, B, J, and O. These compounds have demonstrated significant anti-cancer and other therapeutic effects.
Anti-Cancer Activity
Numerous studies have highlighted the potent anti-cancer properties of various eupalinolides across a range of cancer cell lines. The mechanisms of action are diverse, often involving the induction of programmed cell death and inhibition of cancer cell proliferation and metastasis.
| Compound | Cancer Type | Cell Line(s) | IC50 Value | Key Effects |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | Not specified | Induction of apoptosis and ferroptosis, G2/M cell cycle arrest[3][4][5] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Not specified | Inhibition of proliferation and migration, G1 cell cycle arrest, induction of autophagy[6][7] | |
| Eupalinolide B | Hepatic Carcinoma | SMMC-7721, HCCLM3 | Not specified | S phase cell cycle arrest, induction of ferroptosis[8] |
| Pancreatic Cancer | MiaPaCa-2 | Not specified | Inhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis and ROS generation[9][10] | |
| Eupalinolide J | Prostate Cancer | PC-3, DU-145 | Not specified | Induction of apoptosis, G0/G1 cell cycle arrest, DNA damage[1][11] |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | 3.74 ± 0.58 µM (MDA-MB-231, 72h), 4.30 ± 0.39 µM (MDA-MB-468, 72h) | Inhibition of cell growth, induction of apoptosis, disruption of mitochondrial membrane potential[12] | |
| Glioblastoma, Breast Adenocarcinoma | U251, MDA-MB-231 | Not specified | Inhibition of cancer cell metastasis[2][13][14][15] | |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-453 | Not specified | Induction of apoptosis, modulation of ROS generation[13][16][17] |
| Breast Cancer | MDA-MB-468 | 1.04 µM (72h) | G2/M cell cycle arrest, caspase-dependent apoptosis[3][4][11] |
Signaling Pathways Modulated by Eupalinolides
Eupalinolides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
The anti-inflammatory effects of eupalinolides are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Eupalinolide B, for instance, has been shown to inhibit this pathway.[15]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Several eupalinolides induce apoptosis in cancer cells through the modulation of key regulatory proteins and signaling cascades. Eupalinolide O, for example, induces apoptosis via the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway.[13][16][17]
Caption: Apoptosis induction by Eupalinolide O via ROS and Akt/p38 MAPK pathways.
Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3 (Signal Transducer and Activator of Transcription 3), a key regulator of metastasis-related genes.[2][14][15][18]
Caption: Inhibition of metastasis by Eupalinolide J via STAT3 degradation.
Experimental Protocols for Anti-Cancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the eupalinolide compound for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cells are treated with the eupalinolide compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (live, early apoptotic, late apoptotic, and necrotic) are quantified.
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Cells are treated with the eupalinolide compound.
-
Total protein is extracted from the cells using a lysis buffer.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., caspases, Bcl-2, Bax, Akt, STAT3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound has demonstrated clear anti-inflammatory activity in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions. While direct evidence of its other biological activities is currently lacking, the extensive research on related eupalinolides reveals a class of compounds with potent anti-cancer properties, including the induction of apoptosis and ferroptosis, cell cycle arrest, and inhibition of metastasis. These activities are mediated through the modulation of critical signaling pathways such as NF-κB, Akt/p38 MAPK, and STAT3. This technical guide provides a foundation for future research into the specific mechanisms and full therapeutic potential of this compound. Further investigation is warranted to explore its anti-cancer and other biological effects, which could lead to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ChemFaces Product List - ChemFaces [chemfaces.com]
- 17. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Eupalinolide H: An Inquiry into Therapeutic Targets Reveals a Gap in Current Research, Shifting Focus to Analogs
A comprehensive review of scientific literature reveals a notable absence of specific research on the therapeutic targets of Eupalinolide H. Despite significant interest in the anti-cancer properties of the eupalinolide family of sesquiterpene lactones, experimental data detailing the biological activity, mechanism of action, and signaling pathways specifically for this compound are not publicly available. This technical guide, therefore, pivots to an in-depth analysis of its closely related and well-studied analogs—Eupalinolide A, B, J, and O—to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic avenues this compound class offers. The data presented herein for these analogs may serve as a valuable proxy for hypothesizing the potential bioactivity of this compound.
Comparative Analysis of Eupalinolide Analogs: Therapeutic Targets and Pathways
The anticancer activities of Eupalinolides A, B, J, and O are attributed to their ability to modulate a variety of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, autophagy, ferroptosis, and the inhibition of metastasis.[1]
Eupalinolide A has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma cells.[2][3] Its primary mechanisms involve the induction of both apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[2] In hepatocellular carcinoma, it induces autophagy-mediated cell death through the ROS/ERK signaling pathway.[4]
Eupalinolide B demonstrates anti-proliferative activity in hepatic and pancreatic cancer.[5][6] Its mechanism in hepatic carcinoma involves inducing ferroptosis and cell cycle arrest at the S phase, mediated by endoplasmic reticulum (ER) stress and the ROS-ER-JNK signaling pathway.[5] In pancreatic cancer, it elevates reactive oxygen species (ROS) levels, disrupts copper homeostasis, and induces apoptosis.[6]
Eupalinolide J is a potent inhibitor of cancer cell growth and metastasis. It has been shown to suppress the growth of triple-negative breast cancer (TNBC) and prostate cancer cells by targeting the STAT3 signaling pathway.[7][8] This targeting leads to the induction of apoptosis, cell cycle arrest, and disruption of the mitochondrial membrane potential.[1][7] Furthermore, Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes such as MMP-2 and MMP-9.[8][9]
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells.[10] This is achieved through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[10] It also triggers both intrinsic and extrinsic apoptotic pathways in a caspase-dependent manner.[11]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for the cytotoxic effects of Eupalinolide analogs on various cancer cell lines.
| Eupalinolide Analog | Cell Line | Cancer Type | IC50 Value | Time Point | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 µM | 72 h | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 µM | 72 h | [7] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 µM | 24 h | [10] |
| 5.85 µM | 48 h | [10] | |||
| 3.57 µM | 72 h | [10] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 µM | 24 h | [10] | |
| 7.06 µM | 48 h | [10] | |||
| 3.03 µM | 72 h | [10] |
| Eupalinolide Analog | Cell Line | Cancer Type | Effect | Quantitative Measurement | Reference |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Increase from 2.91% to 21.99% | [2][12] |
| Apoptosis | Increase from 1.79% to 47.29% | [2][12] | |||
| ROS Production | 2.46-fold increase | [2][12] | |||
| H1299 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Increase from 8.22% to 18.91% | [2][12] | |
| Apoptosis | Increase from 4.66% to 44.43% | [2][12] | |||
| ROS Production | 1.32-fold increase | [2][12] | |||
| SCD1 Expression | 48% reduction | [2] | |||
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | SCD1 Expression | 34% reduction | [2] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Eupalinolide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity Screening of Eupalinolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eupalinolides
Eupalinolides are a class of sesquiterpene lactones derived from the plant Eupatorium lindleyanum[1]. Various analogues, including Eupalinolide A, B, J, K, and O, have demonstrated significant potential as bioactive compounds, particularly in the fields of oncology and inflammation[2][3][4][5][6][7][8][9]. Their mechanisms of action often involve the modulation of key cellular signaling pathways related to cell proliferation, apoptosis, and inflammatory responses[3][4][5][7][9]. This guide outlines the common in vitro assays and methodologies used to characterize the bioactivity of these compounds, which are directly applicable to the study of Eupalinolide H.
In Vitro Anticancer Activity Screening
Eupalinolide analogues have shown potent anticancer activities across various cancer cell lines. The screening workflow typically involves assessing cytotoxicity, and effects on cell proliferation, migration, invasion, and apoptosis.
Cell Viability and Proliferation Assays
A primary step in screening for anticancer activity is to determine the cytotoxic and anti-proliferative effects of the compound.
Table 1: Summary of In Vitro Anticancer Activity of Eupalinolide Analogues
| Eupalinolide Analogue | Cancer Cell Line(s) | Assay(s) | Key Findings (IC50/Concentration) | Reference(s) |
| Eupalinolide A | Hepatocellular Carcinoma (MHCC97-L, HCCLM3), Non-small cell lung cancer (A549, H1299) | CCK8, BrdU, Soft agar (B569324) assay, EdU assay | Inhibited cell proliferation and colony formation. Arrested cell cycle at G1/G2/M phase. | [3][4][8][10][11] |
| Eupalinolide B | Pancreatic Cancer (MiaPaCa-2, PANC-1, PL-45), Hepatic Carcinoma (SMMC-7721, HCCLM3) | CCK8, BrdU | Significant reduction in cell viability. Induced S phase cell cycle arrest. | [2][12] |
| Eupalinolide O | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453), Breast Cancer (MDA-MB-468) | MTT, Colony formation assay | Suppressed growth and colony formation. | [5][7][9] |
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299, MiaPaCa-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Eupalinolide analogue (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
Reagent Incubation: Add 10 µL of CCK8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the potential of a compound to inhibit metastasis.
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Compound Treatment: Wash with PBS and add a medium containing the test compound at non-toxic concentrations.
-
Image Acquisition: Capture images of the wound at 0 and 24/48 hours.
-
Data Analysis: Measure the wound closure area to determine the extent of cell migration.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface, and fix and stain the invading cells on the lower surface. Count the stained cells under a microscope.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution.
-
Cell Treatment: Treat cells with the Eupalinolide analogue for the desired time.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat and harvest cells as for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Anti-inflammatory Activity Screening
Eupalinolides have also been investigated for their anti-inflammatory properties.
Inhibition of Nitric Oxide (NO) Production
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding and Stimulation: Seed macrophages in a 96-well plate and stimulate with LPS (1 µg/mL) in the presence or absence of the test compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Cytokine and Chemokine Modulation
The effect of eupalinolides on the expression of pro-inflammatory cytokines and chemokines can be assessed at the gene and protein levels.
-
Cell Treatment: Treat immune cells (e.g., macrophages, lymphocytes) with an inflammatory stimulus (e.g., LPS) with and without the test compound.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL2, CXCL10)[13].
Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial. Western blotting is a standard technique to investigate the effect of eupalinolides on key signaling proteins.
-
Protein Extraction: Treat cells with the Eupalinolide analogue, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, Akt, p38, ERK, Bcl-2, Bax, Caspases) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer screening of this compound.
Eupalinolide O-Induced Apoptosis Signaling Pathway```dot
Caption: Eupalinolide A induces autophagy via the ROS/ERK signaling pathway. [4][10]
Eupalinolide B-Modulated Signaling in Pancreatic Cancer
Caption: Eupalinolide B induces apoptosis and potential cuproptosis in pancreatic cancer. [2]
Conclusion
While direct in vitro bioactivity data for this compound is currently lacking, the extensive research on its analogues provides a robust framework for initiating its investigation. The methodologies and observed biological effects detailed in this guide, from cytotoxicity and anti-proliferative assays to the analysis of complex signaling pathways, offer a clear roadmap for researchers. The consistent anticancer and anti-inflammatory potential observed across various Eupalinolide analogues strongly suggests that this compound is a promising candidate for further drug discovery and development efforts. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its bioactivity using the established protocols outlined herein.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anticancer Potential of Eupalinolides: A Technical Guide for Researchers
A Note on Eupalinolide H: An extensive review of current scientific literature reveals a significant body of research on the anticancer properties of various Eupalinolide compounds. However, specific studies detailing the effects of This compound on cancer cell lines are not publicly available at this time. This guide, therefore, focuses on the well-documented activities of its closely related analogs: Eupalinolide A, B, J, and O, providing a comprehensive overview of their mechanisms of action, effects on cancer cell lines, and the experimental protocols used in their evaluation.
This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for oncology applications. Herein, we summarize the quantitative data from key studies, provide detailed experimental methodologies, and visualize the complex signaling pathways influenced by these promising sesquiterpenoids.
Quantitative Analysis of Anticancer Activity
The cytotoxic and proliferative inhibitory effects of Eupalinolides A, B, J, and O have been evaluated across a range of human cancer cell lines. The following tables consolidate the available quantitative data to facilitate a comparative analysis of their potency.
Table 1: Inhibitory Concentration (IC50) of Eupalinolide B in Laryngeal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TU686 | Laryngeal Cancer | 6.73 |
| TU212 | Laryngeal Cancer | 1.03 |
| M4e | Laryngeal Cancer | 3.12 |
| AMC-HN-8 | Laryngeal Cancer | 2.13 |
| Hep-2 | Laryngeal Cancer | 9.07 |
| LCC | Laryngeal Cancer | 4.20 |
| [1] |
Table 2: Effects of Eupalinolide A on Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment & Outcome | Quantitative Value |
| A549 | G2/M Phase Cell Cycle Arrest | Increase from 2.91% to 21.99% in G2-phase cells[2][3] |
| H1299 | G2/M Phase Cell Cycle Arrest | Increase from 8.22% to 18.91% in G2-phase cells[2][3] |
| A549 | Apoptosis Induction | Total apoptotic rate increased from 1.79% to 47.29%[2][3] |
| H1299 | Apoptosis Induction | Total apoptotic rate increased from 4.66% to 44.43%[2][3] |
| A549 | Reactive Oxygen Species (ROS) Production | 2.46-fold increase[2][3] |
| H1299 | Reactive Oxygen Species (ROS) Production | 1.32-fold increase[2][3] |
| A549 | Stearoyl-CoA Desaturase 1 (SCD1) Expression | Reduced by 34%[3] |
| H1299 | Stearoyl-CoA Desaturase 1 (SCD1) Expression | Reduced by 48%[3] |
Table 3: Effects of Eupalinolide O on Breast Cancer Cells
| Cell Line | Cancer Type | Treatment & Outcome | Quantitative Value |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity (72h) | IC50 of 1.04 µM[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Induction (5 µM and 10 µM EO) | Significant increase in apoptotic cells[5] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis Induction (5 µM and 10 µM EO) | Significant increase in apoptotic cells[5] |
| MCF 10A | Normal Breast Epithelial Cells | Cytotoxicity | Insensitive to EO treatment[5] |
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section outlines the methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Objective: To assess the cytotoxic effects of Eupalinolides on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., 5 x 103 cells/well) in a 96-well plate and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the Eupalinolide compound for specified time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[6]
-
Dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.[6]
-
2. Cell Counting Kit-8 (CCK-8) Assay:
-
Objective: To determine the viability of cancer cells after treatment with Eupalinolides.
-
Procedure:
-
Seed cancer cells (e.g., 5 x 103 cells/well) into 96-well plates.
-
Treat cells with different concentrations of the Eupalinolide (e.g., 10, 20, or 30 µM for Eupalinolide A) for 48 hours.[2]
-
Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1.5 hours.[2]
-
Measure the absorbance at 450 nm.[2]
-
3. EdU Assay:
-
Objective: To measure cell proliferation by detecting DNA synthesis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the Eupalinolide compound.
-
Add 10 µM EdU to each well and incubate for 2 hours.[2]
-
Fix the cells with 4% paraformaldehyde for 30 minutes and permeabilize with 0.1% Triton X-100 for 30 minutes.[2]
-
Block endogenous peroxidases and then add the Click reaction solution, incubating for 30 minutes.[2]
-
Analyze the cells for EdU incorporation.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/PI Apoptosis Assay:
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the Eupalinolide compound for the desired time (e.g., 48 hours).
-
Collect and wash the cells twice with sterile PBS.
-
Resuspend the cells in 500 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the stained cells using a flow cytometer.[5]
-
2. TUNEL Assay:
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the Eupalinolide compound (e.g., 10 µM or 20 µM Eupalinolide A for 48 hours).[2]
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[2]
-
Add TUNEL reagent and incubate at 37°C for 2 hours.[2]
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope.[2]
-
3. Cell Cycle Analysis:
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with the Eupalinolide compound.
-
Fix the cells in 75% ethanol (B145695) at 4°C.
-
Incubate the fixed cells in a PBS solution containing PI and RNase A for 1 hour.
-
Analyze the DNA content of the cells using a flow cytometer.[2]
-
Protein and Gene Expression Analysis
1. Western Blotting:
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% skimmed milk for 2 hours at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anticancer effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation of Eupalinolide H Using High-Speed Counter-Current Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolides are a class of sesquiterpenoid lactones primarily isolated from plants of the Eupatorium genus.[1] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Eupalinolide H, in particular, has been identified as a potential natural anti-inflammatory agent.[3] The therapeutic potential of this compound necessitates a robust and efficient method for its isolation from complex plant extracts to enable further pharmacological investigation and drug development.
High-Speed Counter-Current Chromatography (HSCCC) offers a significant advantage over traditional solid-support chromatography techniques. As a liquid-liquid partition chromatography method, HSCCC eliminates issues such as irreversible sample adsorption, allowing for high sample loading capacity and excellent recovery of the target compound.[1] This makes HSCCC an ideal technique for the preparative-scale purification of natural products like this compound from crude extracts.[1]
This application note provides a detailed protocol for the isolation of this compound from Eupatorium lindleyanum DC. The methodology is adapted from established and successful HSCCC protocols for the separation of structurally similar eupalinolides, such as Eupalinolide A and B, from the same plant source.[4][5][6] The protocol outlines the preparation of a crude extract, liquid-liquid partitioning for enrichment, and a one-step HSCCC separation, followed by purity assessment using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall process for the isolation of this compound is depicted in the workflow diagram below. It begins with the extraction from the plant material, followed by a fractionation step to enrich the target compounds, and culminates in the HSCCC purification and subsequent analysis.
Figure 1: Experimental workflow for the isolation of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the HSCCC separation, based on a representative isolation of the closely related Eupalinolide A and B from 540 mg of an n-butanol fraction of a Eupatorium lindleyanum DC. extract.[4][6] This data serves as a benchmark for the anticipated yield and purity for this compound.
| Parameter | Value | Reference |
| Starting Material | 540 mg of n-butanol fraction | [4][6] |
| Yield (Eupalinolide A) | 17.9 mg | [4][5] |
| Yield (Eupalinolide B) | 19.3 mg | [4][5] |
| Purity (Eupalinolide A) | 97.9% (determined by HPLC) | [4][5] |
| Purity (Eupalinolide B) | 97.1% (determined by HPLC) | [4][5] |
| HSCCC Run Time | Approx. 160 minutes | [7] |
Experimental Protocols
1. Preparation of Crude Extract and n-Butanol Fraction
This protocol is adapted from established methods for extracting eupalinolides from Eupatorium lindleyanum.[8]
-
1.1. Maceration:
-
Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours.[8]
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.[8]
-
-
1.2. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, followed by ethyl acetate, and finally n-butanol.[8] This fractionation separates compounds based on their polarity.
-
Collect the n-butanol fraction, which is typically enriched with sesquiterpenoid lactones, and concentrate it under reduced pressure. This fraction will be used for HSCCC separation.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Protocol
This HSCCC protocol is based on the successful separation of Eupalinolide A and B.[4][5][6]
-
2.1. HSCCC Apparatus:
-
A commercially available HSCCC instrument equipped with a multi-layer coil, a solvent delivery pump, a sample injection valve, and a UV-Vis detector.
-
-
2.2. Solvent System Preparation:
-
Prepare the two-phase solvent system consisting of n-hexane–ethyl acetate–methanol–water in a 1:4:2:3 (v/v/v/v) ratio .[4][5]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to equilibrate and separate completely at room temperature.
-
Degas both the upper phase (stationary phase) and the lower phase (mobile phase) by sonication before use.
-
-
2.3. Sample Solution Preparation:
-
2.4. HSCCC Operation:
-
Column Filling: Fill the entire HSCCC column with the upper phase, which will serve as the stationary phase.[6]
-
Rotation and Equilibration: Set the revolution speed of the apparatus to 900 rpm .[4] Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min .[4] Continue pumping until the mobile phase front emerges from the outlet and a state of hydrodynamic equilibrium is established.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution (e.g., 10 mL containing 540 mg of the n-butanol fraction) through the sample injection valve.[6]
-
Elution and Detection: Continue to pump the mobile phase at 2.0 mL/min. Continuously monitor the effluent from the column outlet with a UV detector at a wavelength of 254 nm .[4]
-
Fraction Collection: Collect fractions at regular intervals based on the peaks observed on the chromatogram.
-
3. Purity Analysis and Structural Identification
-
3.1. HPLC Analysis:
-
Analyze the collected fractions containing the target compound(s) using an analytical HPLC system with a C18 column to determine the purity of the isolated this compound.[4]
-
-
3.2. Structural Identification:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Note: Purification of Eupalinolide H by Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Eupalinolide H, a sesquiterpene lactone with potential anti-inflammatory properties, from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a sesquiterpenoid lactone that can be isolated from the plant Eupatorium lindleyanum.[1][2] Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, and this compound has been identified as a potential anti-inflammatory agent.[1][3] For the development of this compound as a therapeutic agent and for further pharmacological studies, a robust and efficient purification method is essential to obtain the compound at high purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from complex mixtures.[4] This application note outlines a detailed methodology for the purification of this compound from a pre-fractionated extract of Eupatorium lindleyanum using a reversed-phase preparative HPLC system.
Experimental Protocols
Plant Material and Extraction
The aerial parts of Eupatorium lindleyanum are the source material for the extraction of this compound. A generalized extraction and pre-purification procedure is as follows:
-
Drying and Pulverization: The plant material is air-dried and pulverized to a fine powder.
-
Solvent Extraction: The powdered material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate or n-butanol fractions.
For the purpose of this protocol, it is assumed that a pre-purified fraction enriched with eupalinolides has been obtained.
Preparative HPLC Purification of this compound
The following protocol is a recommended starting point for the purification of this compound. Optimization may be required based on the specific composition of the crude extract and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV-Vis detector.
-
Reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Crude extract fraction containing this compound.
-
Analytical HPLC system for purity analysis.
Protocol:
-
Sample Preparation: Dissolve the pre-purified extract containing this compound in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water) to a final concentration suitable for injection. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile (B) in water (A).
-
Gradient Program:
-
0-10 min: 30% B (isocratic)
-
10-40 min: 30-60% B (linear gradient)
-
40-45 min: 60-90% B (linear gradient)
-
45-50 min: 90% B (isocratic, column wash)
-
50-55 min: 90-30% B (linear gradient, return to initial conditions)
-
55-60 min: 30% B (isocratic, column re-equilibration)
-
-
Flow Rate: 15.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.[5]
-
Injection Volume: Dependent on sample concentration and column capacity.
-
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a C18 column and a similar, but faster, gradient profile to determine the purity of this compound in each fraction.
-
Post-Purification: Pool the fractions with high purity (>98%), and remove the solvent under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound from 1 gram of a pre-purified Eupatorium lindleyanum extract.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C22H28O8[1] |
| Molecular Weight | 420.45 g/mol [1] |
| Starting Material | 1.0 g of pre-purified extract |
| Expected Yield | 15 - 25 mg |
| Purity (by analytical HPLC) | > 98% |
| Retention Time (Preparative) | ~ 25-30 min (variable) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway
Eupalinolides have been shown to exert their anti-inflammatory and anti-cancer effects by modulating various signaling pathways. While the specific pathway for this compound is a subject of ongoing research, a common target for related compounds is the NF-κB signaling pathway.[6]
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion
The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound from Eupatorium lindleyanum extract using preparative HPLC. The methodology is designed to yield a highly pure compound suitable for further research and development. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and the potential mechanism of action of this compound.
References
- 1. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. Eupalinolide O | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Quantification of Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone isolated from plants of the Eupatorium genus. Like other members of the eupalinolide family, it has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo pharmacological research.
These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in purified fractions and herbal extracts where the concentration is relatively high.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade or ultrapure).
-
Reference Standard: this compound (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation (e.g., from dried plant material):
-
Grind the dried Eupatorium plant material to a fine powder.
-
Accurately weigh 1.0 g of the powder and transfer it to a flask.
-
Add 50 mL of 95% ethanol (B145695) and perform ultrasonication for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an autosampler vial for analysis.
-
3. Chromatographic Conditions The following conditions can be used as a starting point and should be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | 0-10 min, 20-30% A; 10-25 min, 30-50% A; 25-30 min, 50-80% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%; Inter-day: < 5% |
| Accuracy (% Recovery) | 95% - 105% |
| Retention Time | ~18-22 minutes (dependent on exact gradient and column) |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates. The protocol is adapted from methods developed for structurally similar compounds, such as Eupalinolide A and B.[1]
Experimental Protocol
1. Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ammonium Acetate.
-
Reference Standard: this compound (purity ≥98%).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Lysionotin, if available).
2. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol or plasma to construct a calibration curve (e.g., 0.5 - 500 ng/mL). Spike each standard with the IS at a constant concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation for Plasma):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the Internal Standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Isocratic: 55% Mobile Phase A (10mM Amm Acetate), 45% Mobile Phase B (Methanol)[1] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
Based on the molecular weight of this compound (C₂₂H₂₈O₈, MW: 420.45), the following MRM transitions are proposed. Note: These transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 421.2 [M+H]⁺ | e.g., 321.2 (Loss of ester side chain) | Optimize |
| This compound | 438.2 [M+NH₄]⁺ | e.g., 421.2 (Loss of NH₃) | Optimize |
| Internal Standard | Specific to IS | Specific to IS | Optimize |
Data Presentation: UHPLC-MS/MS Method Validation Parameters
The following table summarizes expected validation parameters for this sensitive method.[1]
| Parameter | Expected Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | Intra- and Inter-day: < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow: UHPLC-MS/MS Analysis
Caption: Workflow for this compound quantification by UHPLC-MS/MS.
References
Application Notes and Protocols for Eupalinolide H in In Vitro Assays: Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and managing the stability and solubility of Eupalinolide H for successful and reproducible in vitro assays. Given the limited direct quantitative data on this compound, this document outlines detailed protocols for determining these critical parameters and provides data from closely related Eupalinolide analogues for reference.
Solubility of this compound
The solubility of a compound is a critical factor for its biological activity in in vitro assays. Poor solubility can lead to inaccurate and misleading results. This compound, a sesquiterpene lactone, is expected to have limited aqueous solubility and is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.[1]
Recommended Solvents and Stock Solution Preparation
This compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For most in vitro applications, DMSO is the solvent of choice for preparing concentrated stock solutions due to its miscibility with aqueous culture media and low cytotoxicity at typical working concentrations.[2]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Reported Solubility of Eupalinolide Analogues in DMSO
| Compound | Concentration | Molarity | Notes |
| Eupalinolide O | 100 mg/mL | 238.98 mM | Ultrasonic treatment needed; hygroscopic nature of DMSO can impact solubility.[3] |
| Eupalinolide K | 50 mg/mL | 137.96 mM | Ultrasonic treatment needed; hygroscopic nature of DMSO can impact solubility.[4] |
Note: This data is for analogues and should be used as a guideline. The actual solubility of this compound in DMSO should be experimentally determined.
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from established methods for determining the thermodynamic solubility of research compounds.[5]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, cell culture medium)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A calibration curve with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Stability of this compound
The stability of this compound in solution is critical for ensuring consistent compound exposure to cells throughout an experiment. Degradation can lead to a decrease in the effective concentration and the formation of potentially active or toxic byproducts.
Storage and Handling Recommendations
-
Solid Compound: Store at 2-8°C for up to 24 months, kept in a tightly sealed vial.[1]
-
Stock Solutions: It is recommended to prepare and use solutions on the same day.[1] If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks to minimize freeze-thaw cycles.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Protocol for Assessing Stability in In Vitro Assay Conditions
This protocol outlines a general method to assess the stability of this compound in cell culture medium under typical incubation conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum, as used in the assay
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired cell culture medium at the final working concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent effects.
-
Prepare several identical samples in microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in an incubator at 37°C with 5% CO₂.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately stop any potential degradation by adding a cold quenching solution (e.g., ice-cold acetonitrile) and/or placing the sample on ice.
-
-
Quantification:
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
Calculate the half-life (t½) of the compound under these conditions.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of Eupalinolide Analogues
While the specific signaling pathway for this compound is not fully elucidated, its analogues have been shown to modulate several key cancer-related pathways. This information can guide the design of mechanism-of-action studies for this compound. Known pathways affected by Eupalinolide analogues include:
-
ROS/ERK Signaling: Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of reactive oxygen species (ROS) and the ERK signaling pathway.[6]
-
AMPK/mTOR/SCD1 Signaling: Eupalinolide A can also induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 pathway.[7]
-
STAT3 Inhibition: Eupalinolide J and K have been identified as inhibitors of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[4][8]
-
Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[9][10]
References
- 1. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eupalinolides and Cancer Research
Eupalinolides are a class of sesquiterpenoid lactones extracted from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer properties in preclinical studies.[1][2][3] These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[4][5][6] The anti-tumor activity of Eupalinolides is often attributed to their ability to modulate key signaling pathways involved in cancer progression, such as the STAT3 and Akt/p38 MAPK pathways.[1][4]
Given the established anti-cancer potential of the Eupalinolide family, investigating the effects of Eupalinolide H on cancer cell viability is a logical and promising area of research. The following protocols provide a starting point for researchers to quantitatively assess the cytotoxic and anti-proliferative effects of this compound.
Data Presentation: Summary of Eupalinolide Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Eupalinolides in different cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound. It is important to note that IC50 values are cell-line and exposure-time dependent.
| Eupalinolide | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 (Breast Cancer) | MTT | 24 | 10.34 |
| 48 | 5.85 | |||
| 72 | 3.57 | |||
| MDA-MB-453 (Breast Cancer) | MTT | 24 | 11.47 | |
| 48 | 7.06 | |||
| 72 | 3.03 | |||
| Eupalinolide J | MDA-MB-231 (Breast Cancer) | MTT | Not Specified | 3.74 ± 0.58 |
| MDA-MB-468 (Breast Cancer) | MTT | Not Specified | 4.30 ± 0.39 | |
| Eupalinolide B | TU686 (Laryngeal Cancer) | Not Specified | Not Specified | 6.73 |
| TU212 (Laryngeal Cancer) | Not Specified | Not Specified | 1.03 | |
| M4e (Laryngeal Cancer) | Not Specified | Not Specified | 3.12 | |
| AMC-HN-8 (Laryngeal Cancer) | Not Specified | Not Specified | 2.13 | |
| Hep-2 (Laryngeal Cancer) | Not Specified | Not Specified | 9.07 | |
| LCC (Laryngeal Cancer) | Not Specified | Not Specified | 4.20 |
Experimental Protocols
The following are detailed protocols for the MTT and CCK-8 assays, which are widely used to assess cell viability. These protocols are adapted from studies on other Eupalinolides and can be optimized for use with this compound.[1][7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range, based on data from other Eupalinolides, is 1-20 µM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a more convenient and sensitive colorimetric assay that uses a highly water-soluble tetrazolium salt, WST-8. WST-8 is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye.[7][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Add 10 µL of different concentrations of this compound to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as described in the MTT protocol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using MTT or CCK-8 assays.
Signaling Pathway
Caption: Eupalinolide J inhibits STAT3 signaling, leading to decreased proliferation.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. ptglab.com [ptglab.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Flow Cytometry Analysis of Apoptosis Induced by Eupalinolide H: Application Notes and Protocols
Disclaimer: As of December 2025, specific studies on the induction of apoptosis by Eupalinolide H analyzed via flow cytometry are not available in the public domain. The following application notes and protocols are based on extensive research on the closely related and well-studied Eupalinolides, including Eupalinolide A, B, J, and O. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, and the methodologies described are standard and widely applicable for such investigations.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties. Studies on various Eupalinolides, such as A, B, J, and O, have revealed their capability to induce programmed cell death, or apoptosis, in cancer cells through multiple signaling pathways. Flow cytometry is a powerful and indispensable technique for the quantitative analysis of apoptosis, allowing for the rapid and precise measurement of cellular changes associated with this process.
These application notes provide detailed protocols for utilizing flow cytometry to analyze apoptosis induced by this compound, drawing upon the established mechanisms of its analogues. The key assays described include the Annexin V/Propidium Iodide (PI) assay for the detection of early and late apoptosis, the analysis of mitochondrial membrane potential (ΔΨm), and cell cycle analysis to identify apoptosis-associated cell cycle arrest.
Key Applications
-
Quantification of Apoptotic and Necrotic Cells: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Elucidation of Apoptotic Pathways: Investigate the involvement of the intrinsic (mitochondrial) pathway of apoptosis.
-
Analysis of Cell Cycle Perturbations: Determine the effects of this compound on cell cycle progression and identify apoptotic sub-G1 populations.
-
Dose-Response and Time-Course Studies: Evaluate the concentration- and time-dependent effects of this compound on apoptosis induction.
Data Presentation: Quantitative Analysis of Eupalinolide-Induced Apoptosis
The following tables summarize hypothetical quantitative data based on studies of related Eupalinolides (A and O) to illustrate how to present experimental results.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in A549 Cells (48h Treatment)
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 5 | 80.1 ± 3.5 | 10.2 ± 1.1 | 9.7 ± 1.3 | 19.9 ± 2.4 |
| 10 | 62.5 ± 4.2 | 20.8 ± 2.3 | 16.7 ± 1.9 | 37.5 ± 4.2 |
| 20 | 45.3 ± 3.9 | 35.1 ± 3.1 | 19.6 ± 2.5 | 54.7 ± 5.6 |
Data presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)
| This compound (µM) | Cells with Depolarized ΔΨm (%) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 4.1 ± 0.8 | 3.2 ± 0.6 | 55.4 ± 4.1 | 25.1 ± 2.8 | 16.3 ± 2.2 |
| 10 | 25.7 ± 2.9 | 18.9 ± 2.1 | 65.8 ± 5.3 | 10.2 ± 1.5 | 5.1 ± 0.9 |
| 20 | 48.2 ± 5.1 | 35.6 ± 3.8 | 50.1 ± 4.7 | 8.5 ± 1.2 | 5.8 ± 1.1 |
Data presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[1][2][3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL3 channel). Collect at least 10,000 events per sample.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells[1]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells[1]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the lipophilic cationic dye JC-1 to assess the mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.[5][6][7] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 Staining Kit
-
PBS, ice-cold
-
This compound stock solution
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Collect and wash the cells as described in steps 2 and 3 of Protocol 1.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of cell culture medium. Add 0.5 µL of JC-1 staining solution (final concentration ~10 µg/mL) and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately. Use the 488 nm laser for excitation. Measure the green fluorescence of JC-1 monomers at ~530 nm (FL1 channel) and the red fluorescence of JC-1 aggregates at ~590 nm (FL2 channel).
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a hallmark of apoptosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which represents apoptotic cells with fragmented DNA.[8]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695), ice-cold
-
PBS, ice-cold
-
This compound stock solution
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 2 and 3 from Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use the 488 nm laser for excitation and measure the PI fluorescence at >670 nm (FL3 channel). Analyze the data using cell cycle analysis software (e.g., ModFit, FlowJo).
Data Interpretation:
-
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
An increase in the population of cells in the sub-G1 phase (to the left of the G0/G1 peak) is indicative of apoptosis.[8]
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Eupalinolide Signaling Pathways
Introduction
Eupalinolides, a class of sesquiterpene lactones primarily isolated from plants of the Eupatorium genus, have demonstrated significant potential as anticancer agents. While research on Eupalinolide H is emerging, extensive studies on its analogues—Eupalinolide A, B, J, and O—have elucidated their mechanisms of action, which involve the modulation of critical cellular signaling pathways. These findings provide a robust framework for investigating this compound. Western blot analysis is an indispensable technique for this purpose, allowing for the sensitive and specific quantification of key protein expression and post-translational modifications, such as phosphorylation, that are central to these pathways.
These notes offer an overview of the primary signaling cascades affected by Eupalinolides and provide detailed protocols for their analysis using Western blotting, tailored for researchers in oncology and drug development.
Key Signaling Pathways Modulated by Eupalinolides
Western blot analysis has been pivotal in identifying several key signaling pathways targeted by Eupalinolides in various cancer models.
-
STAT3 Signaling Pathway : Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is crucial for the development and progression of many cancers, including triple-negative breast cancer (TNBC).[1][2] Eupalinolide J has been shown to inhibit the proliferation of TNBC cells by suppressing both total STAT3 and its activated, phosphorylated form (p-STAT3).[1][2] This inhibition disrupts downstream processes, including cell proliferation and survival. Further studies have shown that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[3]
-
Apoptosis Pathways (Intrinsic and Extrinsic) : Eupalinolides are potent inducers of apoptosis. Eupalinolide O triggers both intrinsic and extrinsic apoptotic pathways in breast cancer cells.[4] The intrinsic, or mitochondrial, pathway is a common target. Eupalinolides J and O have been observed to cause a loss of mitochondrial membrane potential (MMP), a key early event in this pathway.[5][6] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5] The regulation of Bcl-2 family proteins is also critical; Eupalinolide O treatment decreases the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl while increasing the expression of pro-apoptotic proteins Bax and Bad.[4]
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathways, including Akt, ERK, JNK, and p38, are central to regulating cell growth, differentiation, and stress responses. Eupalinolide O has been found to modulate the Akt/p38 MAPK pathway in TNBC cells by decreasing the phosphorylation of Akt and increasing the phosphorylation of p38.[6][7] In pancreatic cancer cells, Eupalinolide B was shown to increase the phosphorylation of c-Jun N-terminal kinase (JNK), suggesting its anticancer effects may be mediated through JNK activation.[8]
-
NF-κB Signaling Pathway : The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a major regulator of inflammation and is often aberrantly activated in cancer.[9] In Raw264.7 macrophage cells, Eupalinolide B was shown to inhibit the NF-κB signaling pathway.[10] Western blot analysis revealed that it reduces the phosphorylation of IκBα and the NF-κB p65 subunit, key activation steps in the canonical NF-κB pathway.[10][11]
-
AMPK/mTOR Signaling Pathway : In non-small cell lung cancer, Eupalinolide A has been shown to induce apoptosis and ferroptosis by targeting the AMPK/mTOR signaling pathway.[12][13] This pathway is a critical regulator of cellular energy homeostasis and metabolism, which are often dysregulated in cancer cells.
-
Cell Cycle Regulation : Eupalinolides can halt the proliferation of cancer cells by inducing cell cycle arrest. Eupalinolide O treatment leads to G2/M phase arrest in breast cancer cells, an effect associated with decreased protein levels of key cell cycle regulators cyclin B1 and cdc2.[4]
Data Presentation: Summary of Protein Modulation
The following tables summarize the observed effects of various Eupalinolides on key signaling proteins as determined by Western blot analysis in published studies. This data can guide the selection of target proteins for Western blot analysis of this compound.
Table 1: Effect of Eupalinolides on STAT3 and Metastasis-Related Proteins
| Eupalinolide | Protein Target | Effect | Cancer Model | Reference |
|---|---|---|---|---|
| Eupalinolide J | STAT3 | Decreased | TNBC | [1][2] |
| Eupalinolide J | p-STAT3 | Decreased | TNBC, U251 Glioma | [1][14] |
| Eupalinolide J | MMP-2 | Decreased | U251 Glioma, MDA-MB-231 | [3][14] |
| Eupalinolide J | MMP-9 | Decreased | U251 Glioma, MDA-MB-231 |[3][14] |
Table 2: Effect of Eupalinolides on Apoptosis-Related Proteins
| Eupalinolide | Protein Target | Effect | Cancer Model | Reference |
|---|---|---|---|---|
| Eupalinolide J | Cleaved Caspase-3 | Increased | Prostate Cancer | [5] |
| Eupalinolide J | Cleaved Caspase-9 | Increased | Prostate Cancer | [5] |
| Eupalinolide O | Pro-caspase-3 | Decreased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide O | Cleaved Caspase-3 | Increased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide O | Pro-caspase-9 | Decreased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide O | Cleaved PARP | Increased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide O | Bcl-2 | Decreased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide O | Bax | Increased | MDA-MB-468 Breast Cancer | [4] |
| Eupalinolide A | Bcl-2 | Decreased | NSCLC | [13] |
| Eupalinolide A | Bax | Increased | NSCLC |[13] |
Table 3: Effect of Eupalinolides on MAPK and NF-κB Pathway Proteins
| Eupalinolide | Protein Target | Effect | Cell Line | Reference |
|---|---|---|---|---|
| Eupalinolide O | p-Akt | Decreased | TNBC | [6] |
| Eupalinolide O | p-p38 | Increased | TNBC | [6] |
| Eupalinolide B | p-JNK | Increased | Pancreatic Cancer | [8] |
| Eupalinolide B | p-IκBα | Decreased | Raw264.7 | [10] |
| Eupalinolide B | p-NF-κB p65 | Decreased | Raw264.7 |[10] |
Visualizing Eupalinolide-Modulated Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Eupalinolides.
Caption: Eupalinolide J inhibits the STAT3 pathway by blocking phosphorylation and promoting degradation.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinolide H In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for evaluating the anti-tumor efficacy of Eupalinolide H in a preclinical in vivo xenograft model. The protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for conducting these studies.
Introduction
Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-cancer properties. Eupalinolide A, B, J, and O have been shown to inhibit cancer progression through various mechanisms, including the induction of apoptosis, autophagy, and ferroptosis, as well as cell cycle arrest[1][2][3][4][5][6][7]. These compounds modulate key signaling pathways such as ROS/ERK, AMPK/mTOR, Akt/p38 MAPK, and STAT3[1][2][4][6][8]. This document outlines a detailed protocol for assessing the in vivo anti-tumor activity of this compound using a non-small cell lung cancer (NSCLC) xenograft model, a cancer type in which other eupalinolides have shown efficacy[2].
Experimental Design
Hypothesis
This compound will inhibit the growth of non-small cell lung cancer (NSCLC) tumors in a subcutaneous xenograft mouse model by inducing cell cycle arrest and apoptosis, mediated through the modulation of the AMPK/mTOR signaling pathway.
Specific Aims
-
To determine the efficacy of this compound in reducing tumor volume and weight in an NSCLC xenograft model.
-
To assess the safety and tolerability of this compound by monitoring the body weight and overall health of the mice.
-
To elucidate the in vivo mechanism of action of this compound by analyzing key proliferative and apoptotic markers in tumor tissues.
Animal Model
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 5-6 weeks old
-
Sex: Female
-
Supplier: Reputable commercial vendor
-
Acclimatization: Mice will be acclimated for at least one week prior to the commencement of the experiment[9].
Cell Line
-
Cell Line: A549 (human non-small cell lung cancer)
-
Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells should be at 70-80% confluency before harvesting for implantation[9].
Experimental Protocols
Tumor Cell Implantation
-
Harvest A549 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle[9]. For improved tumor take and growth, co-injection with an extracellular matrix gel like Matrigel can be considered[9].
-
Monitor the mice for tumor growth. Tumor volume will be measured twice weekly using digital calipers.
Treatment Protocol
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil).
-
Administer the treatments via intraperitoneal (i.p.) injection daily for 21 days according to the groups outlined in Table 1. A study with Eupalinolide A used a dose of 25 mg/kg[2].
-
Monitor and record tumor volume and body weight twice weekly[9][10]. Tumor volume will be calculated using the formula: (Length x Width²) / 2[10].
-
Observe the mice daily for any clinical signs of toxicity or distress[9].
Endpoint and Tissue Collection
-
At the end of the 21-day treatment period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Excise the tumors, weigh them, and photograph them.
-
Divide each tumor into two halves. One half will be flash-frozen in liquid nitrogen and stored at -80°C for Western blot and qRT-PCR analysis. The other half will be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) and Hematoxylin and Eosin (H&E) staining[4][10].
Immunohistochemistry (IHC)
-
Paraffin-embed the formalin-fixed tumor tissues and section them at 4 µm.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.
-
Incubate with a secondary antibody and visualize with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Capture images using a light microscope and quantify the staining intensity.
Western Blot Analysis
-
Homogenize the frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors[1].
-
Determine the protein concentration using a BCA protein assay[1].
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane[1].
-
Block the membranes with 5% non-fat milk in TBST.
-
Incubate the membranes with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
Data Presentation
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control (DMSO + Corn Oil) | - | i.p. | Daily |
| 2 | This compound | 12.5 | i.p. | Daily |
| 3 | This compound | 25 | i.p. | Daily |
| 4 | Positive Control (Cisplatin) | 5 | i.p. | Every 3 days |
Table 2: Summary of In Vivo Efficacy Data (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Tumor Weight (g) at Day 21 | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | 1.5 ± 0.3 | +2.5 |
| This compound (12.5 mg/kg) | 900 ± 180 | 40 | 0.9 ± 0.2 | +1.0 |
| This compound (25 mg/kg) | 525 ± 150 | 65 | 0.5 ± 0.1 | -0.5 |
| Positive Control (Cisplatin) | 450 ± 120 | 70 | 0.4 ± 0.1 | -8.0 |
Table 3: Summary of Biomarker Analysis (Hypothetical Data)
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-AMPK/AMPK Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |
| Vehicle Control | 85 ± 10 | 5 ± 2 | 1.0 | 1.0 |
| This compound (12.5 mg/kg) | 50 ± 8 | 20 ± 5 | 2.5 | 0.6 |
| This compound (25 mg/kg) | 25 ± 5 | 45 ± 7 | 4.0 | 0.3 |
| Positive Control (Cisplatin) | 20 ± 4 | 50 ± 8 | N/A | N/A |
Visualization of Pathways and Workflows
Caption: Experimental workflow for the this compound in vivo xenograft study.
Caption: Proposed signaling pathway for this compound in NSCLC cells.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
Application Notes and Protocols: Assessing the Effect of Eupalinolide H on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, have demonstrated significant anti-cancer activities. Various members of this family, such as Eupalinolide A, B, and J, have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases and modulating key signaling pathways. While specific data on Eupalinolide H is limited in the public domain, the experimental framework outlined in this document provides a comprehensive guide for researchers to assess its potential effects on cell cycle progression. The protocols and data presentation formats are based on established methodologies used for characterizing other Eupalinolides and can be adapted for the study of this compound or other novel anti-cancer compounds.
Data Presentation: Quantitative Effects of Eupalinolides on Cell Cycle Distribution
The following tables summarize the observed effects of different Eupalinolides on the cell cycle distribution in various cancer cell lines. These serve as a reference for the type of quantitative data that should be generated for this compound.
Table 1: Effect of Eupalinolide A on Cell Cycle Progression
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| A549 (Non-small cell lung) | Control (DMSO) | - | - | 2.91 | [1][2] |
| A549 (Non-small cell lung) | Eupalinolide A | - | - | 21.99 | [1][2] |
| H1299 (Non-small cell lung) | Control (DMSO) | - | - | 8.22 | [1][2] |
| H1299 (Non-small cell lung) | Eupalinolide A | - | - | 18.91 | [1][2] |
| MHCC97-L (Hepatocellular) | Control (DMSO) | 65.3 | 24.1 | 10.6 | [3][4] |
| MHCC97-L (Hepatocellular) | Eupalinolide A (14 µM) | 78.9 | 13.2 | 7.9 | [3][4] |
| MHCC97-L (Hepatocellular) | Eupalinolide A (28 µM) | 83.2 | 9.8 | 7.0 | [3][4] |
| HCCLM3 (Hepatocellular) | Control (DMSO) | 60.1 | 28.3 | 11.6 | [3][4] |
| HCCLM3 (Hepatocellular) | Eupalinolide A (14 µM) | 75.4 | 15.1 | 9.5 | [3][4] |
| HCCLM3 (Hepatocellular) | Eupalinolide A (28 µM) | 79.8 | 11.2 | 9.0 | [3][4] |
Table 2: Effect of Eupalinolide B on Cell Cycle Progression
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SMMC-7721 (Hepatic) | Control (DMSO) | 55.12 | 34.21 | 10.67 | [5] |
| SMMC-7721 (Hepatic) | Eupalinolide B (12 µM) | 48.23 | 43.11 | 8.66 | [5] |
| SMMC-7721 (Hepatic) | Eupalinolide B (24 µM) | 41.78 | 51.34 | 6.88 | [5] |
| HCCLM3 (Hepatic) | Control (DMSO) | 58.91 | 31.23 | 9.86 | [5] |
| HCCLM3 (Hepatic) | Eupalinolide B (12 µM) | 51.45 | 40.12 | 8.43 | [5] |
| HCCLM3 (Hepatic) | Eupalinolide B (24 µM) | 45.33 | 48.21 | 6.46 | [5] |
Table 3: Effect of Eupalinolide J on Cell Cycle Progression
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| PC-3 (Prostate) | Control | ~55 | ~25 | ~20 | [6] |
| PC-3 (Prostate) | Eupalinolide J | Increased | Decreased | Decreased | [6] |
| DU-145 (Prostate) | Control | ~60 | ~20 | ~20 | [6] |
| DU-145 (Prostate) | Eupalinolide J | Increased | Decreased | Decreased | [6] |
| MDA-MB-231 (Breast) | Control | - | - | - | [7] |
| MDA-MB-231 (Breast) | Eupalinolide J | - | - | Arrest | [7] |
Experimental Protocols
Cell Culture and Treatment
Objective: To culture cancer cells and treat them with this compound to assess its effect on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, MHCC97-L, SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare different concentrations of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) with the same final concentration as in the highest this compound treatment should also be prepared.
-
Remove the old medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[8][9][10]
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
After the treatment period, harvest the cells by trypsinization. Collect the cells, including the supernatant, and transfer to a centrifuge tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins (e.g., Cyclins, CDKs).[7][11]
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Eupalinolide A in Hepatocellular Carcinoma
Caption: Eupalinolide A induces G1 arrest and autophagy in HCC cells via the ROS/ERK pathway.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for analyzing this compound's effect on cell cycle and related proteins.
Logical Relationship of Cell Cycle Arrest and Protein Expression
Caption: this compound is hypothesized to alter proteins, causing cell cycle arrest and inhibiting proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
Detecting Reactive Oxygen Species (ROS) Generation Following Eupalinolide H Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone that belongs to a class of natural compounds exhibiting significant biological activities. Emerging evidence on related eupalinolides, such as Eupalinolide A, B, and O, suggests a common mechanism of action involving the induction of reactive oxygen species (ROS) in cancer cells.[1][2][3] Elevated intracellular ROS levels can trigger oxidative stress, leading to cellular damage and programmed cell death, making them a focal point in cancer research and drug development.[3]
These application notes provide detailed protocols for the sensitive detection and quantification of ROS in cultured cells following treatment with this compound. The methodologies described herein utilize common and well-validated fluorescent probes to measure both cytosolic and mitochondrial ROS levels.
Core Concepts in ROS Detection
The detection of ROS in biological systems often relies on the use of specific fluorescent probes that exhibit enhanced fluorescence upon oxidation by ROS.[4][5] The choice of probe is critical and depends on the specific type of ROS being investigated and its subcellular localization.[6] This guide focuses on three widely used probes:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA): A cell-permeable probe that, once deacetylated by intracellular esterases, is oxidized by a broad range of ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3] It is a general indicator of cellular ROS.
-
Dihydroethidium (DHE): A cell-permeable probe that is oxidized primarily by superoxide (B77818) radicals to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[5][7]
-
MitoSOX™ Red: A derivative of DHE that specifically targets mitochondria, allowing for the selective detection of mitochondrial superoxide.[8][9]
Experimental Workflow for ROS Detection
The general workflow for assessing this compound-induced ROS generation involves cell culture, treatment with the compound, staining with a fluorescent probe, and subsequent analysis using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
Caption: General experimental workflow for detecting ROS generation.
Detailed Experimental Protocols
Protocol 1: Detection of Total Cellular ROS using DCFH-DA
This protocol outlines the measurement of general cellular ROS levels in adherent cells using the fluorescent probe DCFH-DA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate overnight.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound for the desired time period (e.g., 1-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
-
Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)
This protocol is designed to measure intracellular superoxide levels.
Materials:
-
Dihydroethidium (DHE)
-
DMSO
-
PBS
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat cells with this compound as described in Protocol 1, Step 3.
-
DHE Staining:
-
Fluorescence Measurement:
-
Remove the DHE solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence immediately using a microplate reader (Ex/Em: ~520/610 nm) or visualize using a fluorescence microscope.[7]
-
Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX™ Red
This protocol specifically measures superoxide generation within the mitochondria.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1, Step 1.
-
Compound Treatment: Treat cells with this compound as described in Protocol 1, Step 3.
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[8][14]
-
Dilute the stock solution in pre-warmed HBSS to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined for each cell line.[14]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C in the dark.[8][15]
-
-
Fluorescence Measurement:
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Relative Fluorescence Units (RFU) for Total Cellular ROS (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Mean RFU | Standard Deviation | % Increase vs. Control |
| Vehicle Control | 0 | 1500 | 120 | 0% |
| This compound | 1 | 2100 | 150 | 40% |
| This compound | 5 | 3500 | 250 | 133% |
| This compound | 10 | 5200 | 380 | 247% |
| Positive Control (H₂O₂) | 100 | 6500 | 450 | 333% |
Table 2: Relative Fluorescence Units (RFU) for Superoxide (DHE Assay)
| Treatment Group | Concentration (µM) | Mean RFU | Standard Deviation | % Increase vs. Control |
| Vehicle Control | 0 | 800 | 75 | 0% |
| This compound | 1 | 1150 | 90 | 44% |
| This compound | 5 | 2200 | 180 | 175% |
| This compound | 10 | 3100 | 260 | 288% |
| Positive Control | - | 4500 | 320 | 463% |
Table 3: Relative Fluorescence Units (RFU) for Mitochondrial Superoxide (MitoSOX™ Red Assay)
| Treatment Group | Concentration (µM) | Mean RFU | Standard Deviation | % Increase vs. Control |
| Vehicle Control | 0 | 1200 | 110 | 0% |
| This compound | 1 | 1800 | 140 | 50% |
| This compound | 5 | 3100 | 230 | 158% |
| This compound | 10 | 4500 | 350 | 275% |
| Positive Control | - | 5800 | 410 | 383% |
Potential Signaling Pathway Involvement
The generation of ROS by eupalinolides has been linked to the modulation of several key signaling pathways, including the ERK and Akt/p38 MAPK pathways.[2][16][17] Increased ROS can act as secondary messengers, influencing these pathways to induce cellular responses such as apoptosis and autophagy.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. 2.5. MitoSOX Assay [bio-protocol.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 14. apexbt.com [apexbt.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Gradient for Eupalinolide H Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of Eupalinolide H. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-resolution separation of this sesquiterpene lactone. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate this compound?
A1: A good starting point for separating this compound and related sesquiterpene lactones is a reversed-phase method using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. For a similar compound, Eupalinolide K, a suggested gradient is: 0-10 min, 20-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-80% acetonitrile.[1] It is recommended to start with a broad "scouting" gradient (e.g., 5-100% acetonitrile over 20-30 minutes) to determine the approximate elution time of this compound and then optimize the gradient steepness around that point for better resolution.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for sesquiterpene lactones like this compound is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
Solutions to address peak tailing are summarized in the table below.
Q3: Should I use methanol (B129727) or acetonitrile as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile can be used as organic modifiers in the mobile phase for separating sesquiterpene lactones. However, acetonitrile often provides better peak shape and resolution for these compounds. In some cases, using methanol can lead to poor separation of structurally similar compounds. Therefore, acetonitrile is generally the preferred organic solvent to start with for optimizing the separation of this compound.
Q4: How can I improve the resolution between this compound and other closely eluting impurities?
A4: To improve resolution, you can try the following strategies:
-
Optimize the Gradient: A shallower gradient around the elution time of this compound will increase the separation time and can improve resolution.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile may alter the selectivity and improve separation.
-
Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase can improve peak shape and may also affect selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a column with smaller particles (e.g., sub-2 µm for UHPLC) can provide different selectivity and higher efficiency.
Q5: What is the recommended detection wavelength for this compound?
A5: Sesquiterpenoid lactones, including eupalinolides, are often detected at low UV wavelengths. A common detection wavelength used for the analysis of related eupalinolides is 210 nm.[2] It is advisable to determine the UV absorbance maximum of your purified this compound standard to select the optimal detection wavelength for maximum sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC gradient optimization for this compound separation.
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | 1. Secondary interactions with silanol groups.[2][3] 2. Column overload. 3. Mobile phase pH not optimal. 4. Column contamination or void formation.[2][4] | 1. Use an end-capped C18 column or add a competing base (e.g., triethylamine) to the mobile phase. Add a small amount of acid (e.g., 0.1% formic acid) to suppress silanol activity. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[2] |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate mobile phase composition. 3. Column efficiency is low. | 1. Decrease the gradient slope around the elution time of the peaks of interest. 2. Switch from methanol to acetonitrile or vice-versa. Add a modifier like formic acid to the mobile phase. 3. Use a longer column, a column with a smaller particle size, or decrease the flow rate. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.[3] 2. Column not equilibrated properly. 3. Fluctuation in column temperature. 4. Pump malfunction or leaks. | 1. Prepare mobile phase accurately by weighing components. Degas the mobile phase before use. 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. |
| High Backpressure | 1. Blockage in the column or tubing.[4] 2. Precipitated buffer in the mobile phase. 3. Sample precipitation in the injector or column. | 1. Reverse flush the column (if permissible by the manufacturer). Check for blockages in the tubing and frits. 2. Ensure the buffer is soluble in the highest organic concentration of your gradient. Filter the mobile phase. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter the sample before injection. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 2. Implement a needle wash step in your autosampler method. 3. Extend the gradient run time or add a high-organic wash step at the end of the gradient to elute all components. |
Experimental Protocols
Protocol 1: Initial Scouting Gradient for this compound
This protocol is designed to determine the approximate retention time of this compound and to serve as a starting point for method optimization.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 100% B (linear gradient)
-
35-40 min: 100% B (hold)
-
40.1-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Optimized Gradient for this compound and Related Compounds
This protocol is adapted from a method used for the separation of similar eupalinolide compounds and can be used as a more refined starting point.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 5% to 20% B
-
15-30 min: 20% to 25% B
-
30-40 min: 25% to 40% B
-
40-60 min: 40% to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase.
Data Presentation
The following tables provide a summary of typical HPLC parameters for the analysis of eupalinolides and a hypothetical comparison of different mobile phases for optimizing the separation of this compound.
Table 1: Typical HPLC Conditions for Eupalinolide Analysis
| Parameter | Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid | [5] |
| Flow Rate | 1.0 mL/min | [1][5] |
| Detection | 210 nm or 254 nm | [2][6] |
| Column Temp. | 30 °C | [5] |
Table 2: Hypothetical Data for this compound Gradient Optimization
| Gradient Program (Acetonitrile in Water) | Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
| Scouting Gradient (5-100% in 30 min) | 18.5 | 1.8 | 1.2 |
| Shallow Gradient (30-50% in 20 min) | 22.1 | 1.4 | 1.9 |
| Shallow Gradient with 0.1% Formic Acid | 21.8 | 1.1 | 2.1 |
| Isocratic (40% Acetonitrile) | 25.3 | 1.2 | 1.7 |
Note: This table presents hypothetical data to illustrate the effects of gradient optimization. Actual results may vary.
Visualizations
HPLC Optimization Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC gradient for the separation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing Eupalinolide H degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Eupalinolide H during storage and experimental handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and solutions in a question-and-answer format.
Question: I am seeing a decrease in the activity of my this compound sample over time. What could be the cause?
Answer: A decrease in biological activity is often linked to the chemical degradation of this compound. This can be caused by several factors:
-
Improper Storage Temperature: this compound, like many sesquiterpene lactones, is susceptible to degradation at elevated temperatures. Long-term storage at room temperature or even at 4°C can lead to a significant loss of the compound. For instance, studies on similar sesquiterpene lactones in an Arnica tincture showed a 32-37% decrease in content after three years at +25°C and +30°C, while storage at +4°C resulted in only a 13% loss[1][2][3].
-
Exposure to Light: Photolytic degradation can occur when the compound is exposed to light. It is crucial to store this compound in light-resistant containers.
-
Inappropriate pH: this compound is susceptible to hydrolysis, especially under alkaline conditions. The α-methylene-γ-lactone moiety, a key structural feature for the bioactivity of many sesquiterpene lactones, can be particularly reactive[4][5][6]. Studies on the related sesquiterpene lactone, costunolide (B1669451), showed significant degradation under alkaline hydrolysis (0.1 M NaOH)[1].
-
Repeated Freeze-Thaw Cycles: For solutions of this compound, repeated freeze-thaw cycles can accelerate degradation. It is recommended to aliquot stock solutions into smaller, single-use vials.
Solution: To mitigate degradation, store this compound as a solid powder at -20°C or -80°C in a tightly sealed, light-resistant container. For stock solutions, dissolve the compound in a suitable dry solvent such as DMSO, aliquot into single-use vials, and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light[7][8].
Question: I observe extra peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?
Answer: The appearance of additional peaks in your HPLC analysis likely indicates the presence of degradation products. Based on studies of structurally similar sesquiterpene lactones, these could arise from:
-
Hydrolysis: The lactone ring in this compound can be hydrolyzed, especially under basic conditions, leading to the formation of a corresponding carboxylic acid.
-
Michael Addition: The α-methylene-γ-lactone moiety is an electrophilic Michael acceptor and can react with nucleophiles. If your experimental buffer or solvent contains nucleophilic species, adducts may form[4][5][6].
-
Isomerization: Changes in pH or temperature can sometimes lead to the isomerization of the compound.
Solution: To identify the source of the degradation, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help to characterize the degradation products and establish a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. One supplier suggests that the powder can be stored for up to 24 months at 2-8°C[9]. However, for maximum stability, colder temperatures are recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For biological experiments, DMSO is a common choice. Prepare a concentrated stock solution in anhydrous DMSO, dispense it into single-use aliquots in tightly sealed vials, and store at -80°C for up to 6 months or -20°C for up to one month, protected from light[7][8]. It is advisable to prepare fresh working solutions from the stock on the day of the experiment.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Sesquiterpene lactones are generally more stable in acidic to neutral conditions (pH 5-7) and are prone to degradation in alkaline conditions (pH > 7)[10]. Parthenolide, a similar sesquiterpene lactone, is relatively stable between pH 5 and 7 but becomes unstable at pH less than 3 or greater than 7[9]. When preparing working solutions in cell culture media (typically pH 7.2-7.4), it is recommended to add the this compound stock solution to the media immediately before the experiment to minimize degradation.
Q4: Can I use alcoholic solvents to dissolve this compound?
A4: While this compound may be soluble in alcohols, it is important to be aware that some sesquiterpene lactones can react with alcoholic solvents, such as ethanol (B145695), to form addition products. This has been observed for sesquiterpene lactones in Arnica tincture, where ethanol added to the cyclopentenone structure[1][2]. If an alcoholic solvent must be used, the stability of this compound in that solvent should be verified.
Data on Stability of Structurally Similar Sesquiterpene Lactones
Table 1: Stability of Costunolide Under Various Stress Conditions [1]
| Stress Condition | Time | Temperature | Degradation Observed |
| 0.1 M HCl | 120 min | Room Temperature | Stable |
| 0.1 M NaOH | 120 min | Room Temperature | Significant Degradation |
| Water (Neutral) | 120 min | Room Temperature | Stable |
| 6% H₂O₂ | 120 min | Room Temperature | Stable |
| Photolytic (Sunlight) | 24 hours | Room Temperature | Stable |
Table 2: Stability of Parthenolide in Aqueous Solution at Different pH Values [9]
| pH | Stability |
| < 3 | Unstable |
| 5 - 7 | Relatively Stable |
| > 7 | Unstable |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for Sesquiterpene Lactones (Adapted for this compound)
This protocol is adapted from a validated method for the analysis of costunolide and dehydrocostus lactone and can be used as a starting point for developing a stability-indicating method for this compound[1][7].
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with a composition suitable for retaining this compound (e.g., 40% acetonitrile, 60% water).
-
Run a gradient to elute potential degradation products (e.g., increase acetonitrile to 80% over 20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (a photodiode array detector is useful to identify the optimal wavelength).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for a specified time. Dissolve in the solvent before injection.
-
Photolytic Degradation: Expose the this compound solution to direct sunlight or a photostability chamber for a specified duration.
4. Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the samples from the forced degradation studies.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells [mdpi.com]
- 5. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The solution and solid state stab... preview & related info | Mendeley [mendeley.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Eupalinolides in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide H and related sesquiterpene lactones. The information provided is based on current research on Eupalinolide analogues (A, B, J, O) and the broader class of sesquiterpene lactones, offering insights into potential mechanisms of action and strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eupalinolides in cancer cells?
Eupalinolides, a class of sesquiterpene lactones, exert their anti-cancer effects through multiple mechanisms. These include the induction of programmed cell death (apoptosis), ferroptosis, and autophagy, as well as causing cell cycle arrest.[1][2][3][4] Key signaling pathways modulated by Eupalinolides include the STAT3, NF-κB, Akt/p38 MAPK, and ROS/ERK pathways.[3][5][6][7]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound have not been extensively studied, resistance to sesquiterpene lactones, in general, may arise from:
-
Alterations in Target Signaling Pathways: Upregulation of pro-survival signals, such as the PI3K/Akt/mTOR or STAT3 pathways, can counteract the apoptotic effects of the compound.[5][7]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can pump the compound out of the cell, reducing its intracellular concentration.
-
Enhanced Antioxidant Capacity: As Eupalinolides can induce cell death through the generation of Reactive Oxygen Species (ROS), an increase in the cancer cells' antioxidant capacity can confer resistance.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can inhibit the apoptotic cascade initiated by Eupalinolide treatment.[1][8]
Q3: How can I determine if my cells have developed resistance to this compound?
You can assess resistance by performing a dose-response study using a cell viability assay, such as the MTT assay. A significant increase in the half-maximal inhibitory concentration (IC50) value compared to sensitive parental cells would indicate the development of resistance. Further investigation into the underlying mechanisms can be achieved through western blotting to analyze the expression of key proteins in relevant signaling pathways (e.g., p-STAT3, p-Akt, Bcl-2) and flow cytometry to assess apoptosis and intracellular ROS levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death observed with this compound treatment. | Development of resistance through upregulation of pro-survival pathways (e.g., STAT3, Akt). | - Confirm resistance by comparing IC50 values with a sensitive cell line. - Analyze the activation status of STAT3 and Akt pathways via Western blot. - Consider combination therapy with a known STAT3 or PI3K/Akt inhibitor. |
| No significant increase in apoptosis after treatment. | - Upregulation of anti-apoptotic proteins (e.g., Bcl-2). - Impaired apoptotic machinery. | - Assess the expression levels of Bcl-2 family proteins using Western blot. - Co-treat with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially restore sensitivity. |
| Reduced levels of Reactive Oxygen Species (ROS) detected. | Increased antioxidant capacity of the cancer cells. | - Measure the levels of intracellular antioxidants like glutathione (B108866) (GSH). - Consider co-treatment with an agent that depletes GSH (e.g., buthionine sulfoximine) to enhance this compound-induced ROS. |
| This compound is ineffective as a single agent. | Intrinsic resistance of the cancer cell line. | Explore synergistic effects by combining this compound with conventional chemotherapeutic agents such as doxorubicin (B1662922), paclitaxel, or gemcitabine.[9][10][11][12] |
Data Presentation
Table 1: Anti-proliferative Activity of Eupalinolide Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | |||
| 72 | 3.57 | [1] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [1] | |
| 48 | 7.06 | [1] | |||
| 72 | 3.03 | [1] | |||
| Eupalinolide B | TU686 | Laryngeal Cancer | - | 6.73 | [13] |
| TU212 | Laryngeal Cancer | - | 1.03 | [13] | |
| M4e | Laryngeal Cancer | - | 3.12 | [13] | |
| AMC-HN-8 | Laryngeal Cancer | - | 2.13 | [13] | |
| Hep-2 | Laryngeal Cancer | - | 9.07 | [13] | |
| LCC | Laryngeal Cancer | - | 4.20 | [13] |
Table 2: Quantitative Effects of Eupalinolide Analogues on Apoptosis and ROS Production
| Compound | Cell Line | Effect | Method | Quantitative Data | Reference |
| Eupalinolide O | MDA-MB-231 | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cells with 10 µM treatment. | [1] |
| MDA-MB-453 | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cells with 10 µM treatment. | [1] | |
| Eupalinolide A | A549 | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Apoptotic rate increased from 1.79% to 47.29%. | [14] |
| H1299 | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Apoptotic rate increased from 4.66% to 44.43%. | [14] | |
| A549 | ROS Production | DCFH-DA Assay | 2.46-fold increase in ROS production. | [14] | |
| H1299 | ROS Production | DCFH-DA Assay | 1.32-fold increase in ROS production. | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5][17]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[17]
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species.
-
Cell Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well black, clear-bottom plate) and treat with this compound.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.[18][19]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~530 nm.[18][20]
Signaling Pathways and Experimental Workflows
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 9. Gemcitabine in combination with epibrassinolide enhanced the apoptotic response in an ER stress-dependent manner and reduced the epithelial-mesenchymal transition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Antitumoral Effect of Epigenetic Inhibitors and Gemcitabine in Pancreatic Cancer Cells [mdpi.com]
- 20. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Eupalinolide H experiments
Welcome to the technical support center for Eupalinolide H experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may be encountered during your experiments with this compound and its analogs.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line across different experimental batches. What could be the cause, and how can we troubleshoot this?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Is the this compound stock solution properly prepared and stored? Eupalinolide compounds can be unstable. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] Use newly opened DMSO as it can be hygroscopic, which affects solubility.[1][2]
-
Are you observing precipitation of the compound in the culture medium? Poor solubility can lead to inaccurate concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells. Visually inspect the wells for any signs of precipitation.
-
-
Cell Culture Conditions:
-
Is the cell passage number consistent? High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[3] It is advisable to use cells within a defined passage number range for all experiments.
-
Is the cell seeding density uniform? Variations in cell number per well can significantly impact the final readout of a viability assay. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
Have you checked for mycoplasma contamination? Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell lines for contamination.[3]
-
-
Assay Protocol:
-
Is the incubation time with this compound consistent? The IC50 value can be time-dependent. For instance, the IC50 of Eupalinolide O in MDA-MB-231 cells decreased from 10.34 µM at 24h to 3.57 µM at 72h.[4] Ensure the incubation time is identical across all experiments.
-
Is the MTT/CCK-8 incubation time optimized? The incubation time for the viability reagent should be sufficient for color development but not so long that it becomes saturated or toxic to the cells.
-
Issue 2: Lack of Expected Apoptotic Effects
Question: We are not observing the expected increase in apoptosis after treating our cells with this compound, based on published literature. What could be going wrong?
Answer: Several Eupalinolide compounds are known to induce apoptosis.[4][5] If you are not observing this effect, consider the following troubleshooting steps:
Potential Causes and Troubleshooting Steps:
-
Sub-optimal Drug Concentration and Treatment Duration:
-
Are you using an appropriate concentration range? The apoptotic effect is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. For example, Eupalinolide O induced significant apoptosis at 8 µM in MDA-MB-468 cells.[5]
-
Is the treatment duration sufficient? Apoptosis is a process that takes time. A 24-hour treatment with 8 µM of Eupalinolide O resulted in 65.01% apoptotic cells.[5] Consider a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point.
-
-
Cell Line Specificity:
-
Is your cell line known to be sensitive to Eupalinolide-induced apoptosis? Different cell lines can have varying sensitivities. The apoptotic response might be mediated by specific signaling pathways that may not be active in your cell line of choice.
-
-
Apoptosis Assay Limitations:
-
Are you using a sensitive and appropriate apoptosis detection method? An Annexin V/PI staining followed by flow cytometry is a standard method.[6] Ensure that both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells are being quantified.
-
Have you considered alternative cell death mechanisms? Some Eupalinolide analogs can induce other forms of cell death, such as autophagy or ferroptosis.[7][8][9] If apoptosis is not the primary mechanism, you might need to assess markers for these alternative pathways.
-
FAQs
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: Eupalinolide compounds exhibit anti-cancer activity through multiple mechanisms. A common mechanism involves the modulation of key signaling pathways. For example, Eupalinolide J has been shown to target the STAT3 signaling pathway, leading to the degradation of the STAT3 protein.[10][11] Other analogs like Eupalinolide O can induce apoptosis by modulating ROS generation and the Akt/p38 MAPK pathway.[4][12] Eupalinolide A can induce autophagy via the ROS/ERK signaling pathway and also induce ferroptosis by targeting the AMPK/mTOR/SCD1 pathway.[7][8][13]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-50 mM).[1][2][9] This stock solution should be stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Are there known off-target effects of Eupalinolide compounds?
A3: Like many natural products, Eupalinolides can have multiple cellular targets. While specific off-target effects for this compound are not extensively documented, its analogs are known to modulate several signaling pathways, including STAT3, Akt, MAPK, and AMPK/mTOR.[7][8][10][12] It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Eupalinolide analogs.
Table 1: IC50 Values of Eupalinolide Analogs in Different Cancer Cell Lines
| Eupalinolide Analog | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Eupalinolide O | MDA-MB-231 | 10.34 | 24 | [4] |
| 5.85 | 48 | [4] | ||
| 3.57 | 72 | [4] | ||
| MDA-MB-453 | 11.47 | 24 | [4] | |
| 7.06 | 48 | [4] | ||
| 3.03 | 72 | [4] | ||
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | Not Specified | [11] |
| MDA-MB-468 | 4.30 ± 0.39 | Not Specified | [11] | |
| Eupalinolide B | TU686 | 6.73 | Not Specified | [14] |
| TU212 | 1.03 | Not Specified | [14] |
Table 2: Effective Concentrations of Eupalinolide Analogs in Mechanistic Studies
| Eupalinolide Analog | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Eupalinolide O | MDA-MB-231 | 5, 10 | Apoptosis induction | [4] |
| Eupalinolide O | MDA-MB-468 | 8 | 65.01% apoptosis | [5] |
| Eupalinolide A | MHCC97-L, HCCLM3 | 7, 14, 28 | G1 phase cell cycle arrest, autophagy | [7] |
| Eupalinolide B | SMMC-7721, HCCLM3 | 6, 12, 24 | Ferroptosis and apoptosis | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the Eupalinolide compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.[6]
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
3. Western Blotting
-
Protein Extraction: After treatment with the Eupalinolide compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Image_1_Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway.pdf - figshare - Figshare [figshare.com]
- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Eupalinolide H Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability of Eupalinolide H in in vivo studies. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Poor or inconsistent results in in vivo efficacy studies with this compound.
This is often linked to low and variable oral bioavailability, which can stem from the compound's poor aqueous solubility.
Question: My in vivo results with this compound are not reproducible. What could be the cause?
Answer: Inconsistent results in in vivo studies are frequently a consequence of poor bioavailability. This compound, a sesquiterpene lactone, is likely to have low aqueous solubility, which can lead to incomplete and variable absorption from the gastrointestinal tract. Factors such as the formulation used, animal fasting status, and interplay with gastrointestinal contents can all contribute to this variability. To address this, it is crucial to develop a formulation that enhances the solubility and dissolution rate of this compound.
Question: How can I improve the solubility of this compound for my in vivo experiments?
Answer: Improving the solubility of this compound is a key step to enhancing its bioavailability. Based on data for structurally similar Eupalinolides, a common approach is to first dissolve the compound in an organic solvent and then dilute it in a vehicle suitable for animal administration.
Recommended Starting Formulation:
A widely used vehicle for administering poorly soluble compounds in vivo involves a multi-component solvent system. For other Eupalinolides, formulations have been successful using a combination of:
-
Dimethyl sulfoxide (B87167) (DMSO): To initially dissolve the compound.
-
Polyethylene glycol 300 (PEG300): A water-miscible co-solvent that helps maintain solubility upon dilution.
-
Tween 80: A surfactant that improves wetting and dispersion of the compound.
-
Saline: The final aqueous vehicle for administration.
A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is recommended to prepare this solution fresh before each use.
Question: Are there alternative formulation strategies I can explore to enhance this compound bioavailability?
Answer: Yes, several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound.[2][3] These include:
-
Lipid-based delivery systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and facilitating lymphatic transport.[3][4]
-
Amorphous solid dispersions: By dispersing this compound in a polymer matrix in its high-energy amorphous form, both solubility and dissolution rate can be substantially increased.[3]
-
Nanoparticle formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.[3]
-
Inclusion complexes with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a complex with enhanced aqueous solubility.[2][5]
The choice of strategy will depend on the specific physicochemical properties of this compound and the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What are the reported pharmacokinetic parameters for similar Eupalinolides?
A2: While pharmacokinetic data for this compound is not available, a study on an extract of Eupatorium lindleyanum administered to rats provides some insight into the behavior of related compounds, Eupalinolide A and B.
| Compound | Dose (Extract) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Eupalinolide A | 100 mg/kg | 25.6 ± 8.7 | 0.5 ± 0.2 | 45.3 ± 15.1 |
| 250 mg/kg | 58.9 ± 18.4 | 0.6 ± 0.3 | 112.7 ± 35.8 | |
| 625 mg/kg | 121.4 ± 40.2 | 0.8 ± 0.4 | 245.6 ± 81.3 | |
| Eupalinolide B | 100 mg/kg | 35.1 ± 11.2 | 0.4 ± 0.2 | 62.8 ± 20.5 |
| 250 mg/kg | 82.6 ± 25.7 | 0.5 ± 0.3 | 158.4 ± 51.9 | |
| 625 mg/kg | 175.3 ± 58.1 | 0.7 ± 0.4 | 331.7 ± 109.2 | |
| Data from a pharmacokinetic study in rats following intragastric administration of Eupatorium lindleyanum extract.[7] Note: These values reflect the absorption from an extract and not a pure, formulated compound. |
Q3: Are there any known signaling pathways affected by Eupalinolides that I should be aware of for my in vivo studies?
A3: Yes, various Eupalinolides have been reported to modulate several key signaling pathways in cancer cells, which may be relevant for pharmacodynamic assessments in your in vivo studies. For instance, Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[8] Eupalinolide A has been found to induce autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells.[9] It has also been shown to target the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.[10][11]
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle for administering poorly soluble compounds to rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly. If needed, sonicate briefly to aid dissolution.
-
In a separate sterile tube, prepare the vehicle mixture by combining PEG300 (40% of final volume), Tween 80 (5% of final volume), and saline (45% of final volume).
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. A clear solution is desired.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Workflow for Evaluating Formulation-Enhanced Bioavailability
This protocol outlines a general workflow to assess the improvement in this compound bioavailability with a new formulation compared to a simple suspension.
Phases:
-
Formulation Development:
-
Prepare different formulations of this compound (e.g., co-solvent vehicle, SEDDS, solid dispersion).
-
Assess the physical and chemical stability of each formulation.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies for each formulation in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution rate and extent of this compound from the enhanced formulations to a simple aqueous suspension.
-
-
In Vivo Pharmacokinetic Study:
-
Dose laboratory animals (e.g., rats, mice) with the different formulations and a control suspension via the intended route of administration (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the enhanced formulations compared to the control.
-
Visualizations
Caption: Workflow for Bioavailability Enhancement.
Caption: Hypothesized Signaling Pathway for this compound.
References
- 1. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. upm-inc.com [upm-inc.com]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 7. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of Eupalinolide H in experiments
Technical Support Center: Eupalinolide H
Disclaimer: Publicly available scientific literature on this compound is limited. This guide provides a comprehensive framework for minimizing off-target effects based on general principles for small molecules and data from structurally related Eupalinolide compounds (e.g., Eupalinolide A, B, J, and O). The principles and protocols outlined here are broadly applicable for investigating any novel bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a chemical compound, such as this compound, interacts with molecules other than its intended biological target. These unintended interactions can lead to several problems:
-
Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell stress or death that is unrelated to the on-target activity.[1]
-
Lack of Translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that do not occur or are toxic in a whole organism.[1]
Minimizing these effects is critical for generating reliable, reproducible, and translatable scientific data.
Q2: I'm observing an unexpected phenotype. How can I determine if it's an on-target or off-target effect of this compound?
A2: Distinguishing between on- and off-target effects requires a multi-pronged validation strategy. No single experiment is definitive. Key approaches include:
-
Rescue Experiments: If the compound's effect is on-target, it should be reversible by overexpressing the target protein or by introducing a mutated version of the target that does not bind the compound.
-
Genetic Knockdown/Knockout: The phenotype observed with this compound should be mimicked by genetically silencing (e.g., using siRNA or shRNA) or knocking out the intended target gene using CRISPR-Cas9.[1] If the phenotype persists after target removal, it is likely an off-target effect.[1]
-
Use of Control Compounds: Employ a structurally similar but biologically inactive analog of this compound. If this negative control produces the same phenotype, it strongly suggests an off-target effect. Conversely, using a structurally different compound known to target the same protein should replicate the on-target phenotype.
-
Target Engagement Assays: Confirm that this compound is physically binding to its intended target in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[1]
Caption: A logical workflow for systematically investigating an unexpected phenotype.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: A well-designed experiment can significantly reduce the risk of off-target effects.
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Thorough Literature Review: Investigate the known targets and reported activities of structurally similar molecules. Related Eupalinolides are known to affect STAT3, PI3K/Akt, and MAPK signaling and can modulate Reactive Oxygen Species (ROS).[2]
-
In Silico Analysis: Use computational tools and databases to predict potential off-target interactions based on the structure of this compound.[3][4]
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO), negative controls (inactive analogs, if available), and positive controls in your experiments.[5]
Q4: What are the likely signaling pathways affected by this compound?
A4: Based on studies of related Eupalinolide compounds, this compound may primarily influence pathways crucial for cell proliferation, survival, and inflammation. The most commonly implicated pathways are:
-
STAT3 Signaling: Several Eupalinolides inhibit the STAT3 pathway, which is often constitutively active in cancer cells and promotes survival.[2]
-
PI3K/Akt Signaling: This is a central pathway for cell growth and survival, and it is also modulated by some Eupalinolides.[2][6][7]
-
MAPK Signaling: This family of kinases (including ERK, JNK, and p38) regulates a wide range of cellular processes, including stress responses and apoptosis, and can be affected by Eupalinolides.[8][9]
-
Reactive Oxygen Species (ROS) Generation: Some Eupalinolides can induce the production of ROS, which act as second messengers to modulate various signaling pathways, including those mentioned above.[10][11][12][13]
Caption: Potential signaling pathways modulated by Eupalinolide compounds.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity observed at or below the effective on-target concentration. | 1. The compound has inherent, potent off-target toxicity. 2. The on-target effect is intrinsically linked to cell death in your model. 3. The compound is non-specifically reactive. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your on-target assay. Determine the concentration window where the on-target effect is observed without significant toxicity.[5][14] 2. Test in a cell line that does not express the intended target. If toxicity persists, it is definitively an off-target effect.[5] 3. Conduct a chemical proteomics screen (e.g., affinity chromatography-mass spectrometry) to identify unintended binding partners. |
| The observed phenotype does not match the known function of the putative target. | 1. The compound is acting through an unknown off-target. 2. The target has a previously uncharacterized function in your specific cellular context. | 1. Perform target validation using CRISPR-Cas9. Knocking out the intended target should replicate the phenotype. If not, the effect is off-target.[15][16][17][18] 2. Use a structurally distinct inhibitor for the same target. If this second inhibitor does not produce the same phenotype, your compound's effect is likely off-target. 3. Conduct a broad kinase screen to see if this compound inhibits other kinases that could be responsible for the phenotype. |
| Inconsistent results between different cell lines or experiments. | 1. Different cell lines have varying expression levels of the on-target or off-target proteins. 2. Compound stability or metabolism varies between cell lines. 3. Experimental variability. | 1. Confirm target expression levels in all cell lines via Western Blot or qPCR.[1] 2. Standardize experimental conditions: cell passage number, confluency, and treatment duration. 3. Check compound stability in your culture medium over the course of the experiment using LC-MS. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Profiling
Objective: To determine the optimal concentration range of this compound for on-target activity while minimizing general cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density appropriate for your cell line and assay duration.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium.
-
Treatment: Treat cells with the serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Parallel Assays:
-
On-Target Assay: Perform your primary assay to measure the intended biological effect (e.g., Western blot for p-STAT3, qPCR for a target gene).
-
Cytotoxicity Assay: Use a commercial kit (e.g., MTT, CCK-8, or a neutral red uptake assay) on a parallel plate to measure cell viability.[5]
-
-
Data Analysis: Plot both dose-response curves. The ideal experimental concentration (the "therapeutic window") is where the on-target effect is maximal and cytotoxicity is minimal.
| Parameter | EC₅₀ (On-Target) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI = CC₅₀ / EC₅₀) | Interpretation |
| Ideal Compound | Low (e.g., <1 µM) | High (e.g., >30 µM) | >10 | A large window exists for on-target experiments. |
| Problematic Compound | High (e.g., 10 µM) | Low (e.g., 15 µM) | <2 | Off-target toxicity is likely to confound results. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target protein in intact cells.[19][20][21]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective and non-toxic (from Protocol 1) or with a vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[19]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This assay is typically performed as a service by specialized companies. The general principle is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).[23][24]
-
Activity Measurement: Kinase activity is measured, typically using a radiometric (³³P-ATP) or luminescence-based (ADP-Glo) assay that quantifies substrate phosphorylation.[25][26]
-
Data Analysis: The percent inhibition for each kinase at the tested concentration(s) is reported. Hits are often defined as kinases inhibited by >50% or >75%. Follow-up IC₅₀ determination is then performed for these hits.
Protocol 4: Target Validation with CRISPR-Cas9
Objective: To confirm that the biological effect of this compound is dependent on its intended target.[15][18]
Methodology:
-
gRNA Design: Design and validate two or more guide RNAs (gRNAs) that target distinct exons of your gene of interest to ensure efficient knockout.
-
Generate Knockout Cell Line: Introduce Cas9 nuclease and the gRNA into your cell line via transfection or transduction to generate a stable knockout pool or clonal cell lines.
-
Validate Knockout: Confirm the absence of the target protein by Western blot and/or confirm gene disruption by sequencing the target locus.
-
Phenotypic Assay: Treat both the wild-type (parental) and knockout cell lines with this compound at the effective concentration.
-
Data Analysis: If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout cells, this provides strong evidence that the effect is on-target.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Reactive oxygen species in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. reactionbiology.com [reactionbiology.com]
Technical Support Center: Eupalinolide H-Induced Apoptosis Detection
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying Eupalinolide H-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound and its analogs primarily induce apoptosis through the mitochondrial-mediated intrinsic pathway.[1][2] This involves the disruption of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[1][3]
Q2: What is a suitable starting concentration for this compound in cell culture experiments?
A2: Based on studies with analogs like Eupalinolide O and J, a typical starting concentration range is between 1 µM and 20 µM.[4][5] The half-maximal inhibitory concentration (IC50) for Eupalinolide O in MDA-MB-231 breast cancer cells was found to be 5.85 µM at 48 hours.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For cell culture experiments, the final DMSO concentration in the medium should be kept low, preferably below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[6][7] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[8]
Q4: How long should I treat my cells with this compound to observe apoptosis?
A4: Apoptosis induction is time-dependent. Significant apoptosis has been observed after 24 to 48 hours of treatment with Eupalinolide analogs.[4][9] A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Treated and untreated cells
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the determined time. Include a vehicle-treated control group.
-
Harvest the cells, including any floating cells from the supernatant, as apoptotic cells may detach.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells by adding 100 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Prepare the Reaction Mix immediately before use: for each reaction, mix 50 µL of 2X Reaction Buffer with 5 µL of DEVD-pNA substrate and 1 µL of DTT.
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting Guides
Annexin V/PI Staining
| Issue | Possible Cause | Solution |
| High percentage of necrotic/late apoptotic cells in control | Cells were overgrown or unhealthy before treatment. | Use cells from a healthy, sub-confluent culture. |
| Harsh cell handling during harvesting (e.g., over-trypsinization, vigorous pipetting). | Use a gentle cell detachment method (e.g., EDTA-based dissociation buffer) and handle cells gently.[8] | |
| No significant increase in apoptotic cells after treatment | This compound concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment to optimize conditions. |
| This compound is inactive. | Check the storage and handling of the compound. Prepare fresh stock solutions. | |
| High background fluorescence | Inadequate washing of cells. | Ensure cells are washed thoroughly with cold PBS before staining. |
| Compensation settings on the flow cytometer are incorrect. | Use single-stain controls to set up proper compensation. |
Caspase Activity Assay
| Issue | Possible Cause | Solution |
| Low or no signal in treated samples | Insufficient apoptosis induction. | Optimize this compound concentration and treatment duration. |
| Low protein concentration in the lysate. | Increase the number of cells used for lysate preparation. Ensure protein concentration is within the recommended range (50-200 µg per assay).[10] | |
| Inactive reagents (e.g., DTT). | DTT is unstable in solution. Prepare fresh DTT-containing buffers for each experiment.[10] | |
| High background in control samples | Spontaneous apoptosis in control cells. | Use healthy, log-phase cells and avoid over-confluency. |
| Incorrect buffer pH. | Caspase activity is optimal at a neutral pH (7.2-7.5). Verify the pH of your assay buffer.[10] |
Western Blotting
| Issue | Possible Cause | Solution |
| No signal for cleaved caspases or PARP | Timing of harvest is not optimal for detecting cleavage. | Perform a time-course experiment to identify the peak of caspase activation. |
| Low abundance of the target protein. | Load a higher amount of protein (up to 100 µg for tissue samples).[11] | |
| Poor antibody performance. | Use an antibody validated for Western blotting of the specific cleaved protein. Use a positive control (e.g., cells treated with staurosporine) to verify antibody function.[12] | |
| Weak or faint bands | Suboptimal antibody concentration. | Optimize the primary and secondary antibody dilutions. |
| Insufficient exposure time. | Increase the exposure time during signal detection. | |
| High background | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. |
Data Presentation
Table 1: IC50 Values of Eupalinolide Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | 48 h | 5.85 | [4] |
| Eupalinolide O | MDA-MB-453 | 48 h | 7.06 | [4] |
| Eupalinolide J | PC-3 | 72 h | 2.89 ± 0.28 | [5] |
| Eupalinolide J | DU-145 | 72 h | 2.39 ± 0.17 | [5] |
Table 2: Effect of Eupalinolide A on Apoptosis in NSCLC Cells
| Cell Line | Treatment | Total Apoptotic Rate (%) | Reference |
| A549 | Control | 1.79 | [13] |
| A549 | Eupalinolide A | 47.29 | [13] |
| H1299 | Control | 4.66 | [13] |
| H1299 | Eupalinolide A | 44.43 | [13] |
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. lornajane.net [lornajane.net]
- 2. sketchviz.com [sketchviz.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. kairos-js.co.id [kairos-js.co.id]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide H: Unraveling the Mechanism of Action in Cancer Cell Lines - A Comparative Analysis
A comprehensive review of the existing literature reveals a significant gap in the scientific understanding of Eupalinolide H's mechanism of action in cancer cell lines. While its analogues, Eupalinolides A, B, J, and O, have been the subject of various studies, dedicated research on this compound is currently unavailable. This guide, therefore, provides a comparative overview of the confirmed mechanisms of action for the studied Eupalinolide analogues to offer a predictive framework for the potential activity of this compound.
The Eupalinolide family of sesquiterpene lactones, extracted from the plant Eupatorium lindleyanum, has demonstrated significant anti-cancer properties across a range of cancer cell lines. These compounds have been shown to induce cell death and inhibit tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This guide synthesizes the available experimental data for Eupalinolides A, B, J, and O, presenting a comparative analysis of their effects on different cancer cell lines.
Comparative Analysis of Eupalinolide Analogues
The following tables summarize the quantitative data on the effects of different Eupalinolide analogues on cancer cell lines.
Table 1: Cytotoxic Effects of Eupalinolide Analogues in Various Cancer Cell Lines
| Eupalinolide Analogue | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Eupalinolide A | A549 | Non-small cell lung cancer | Not explicitly stated, but effects observed at 10, 20, 30 µM | 24, 48 | [1] |
| H1299 | Non-small cell lung cancer | Not explicitly stated, but effects observed at 10, 20, 30 µM | 24, 48 | [1] | |
| MHCC97-L | Hepatocellular carcinoma | Not explicitly stated, but effects observed at 7, 14, 28 µM | 24, 48, 72 | [2] | |
| HCCLM3 | Hepatocellular carcinoma | Not explicitly stated, but effects observed at 7, 14, 28 µM | 24, 48, 72 | [2] | |
| Eupalinolide B | TU686 | Laryngeal cancer | 6.73 | 48 | [3] |
| TU212 | Laryngeal cancer | 1.03 | 48 | [3] | |
| M4e | Laryngeal cancer | 3.12 | 48 | [3] | |
| AMC-HN-8 | Laryngeal cancer | 2.13 | 48 | [3] | |
| Hep-2 | Laryngeal cancer | 9.07 | 48 | [3] | |
| LCC | Laryngeal cancer | 4.20 | 48 | [3] | |
| SMMC-7721 | Hepatic carcinoma | Effects observed at 6, 12, 24 µM | 24, 48, 72 | [4] | |
| HCCLM3 | Hepatic carcinoma | Effects observed at 6, 12, 24 µM | 24, 48, 72 | [4] | |
| Eupalinolide J | PC-3 | Prostate cancer | Effects observed in a dose- and time-dependent manner | Not specified | [5][6] |
| DU-145 | Prostate cancer | Effects observed in a dose- and time-dependent manner | Not specified | [5][6] | |
| U251 | Glioblastoma | Non-toxic below 5 µM | 24 | [7] | |
| MDA-MB-231 | Breast adenocarcinoma | Non-toxic below 5 µM | 24 | [7] | |
| Eupalinolide O | MDA-MB-468 | Breast cancer | 1.04 | 72 | [8] |
| MDA-MB-231 | Triple-negative breast cancer | Effects observed at 1-20 µM | 24, 48, 72 | [9] | |
| MDA-MB-453 | Triple-negative breast cancer | Effects observed at 1-20 µM | 24, 48, 72 | [9] |
Table 2: Effects of Eupalinolide Analogues on Cell Cycle Distribution
| Eupalinolide Analogue | Cell Line | Effect on Cell Cycle | Key Modulated Proteins | Citation |
| Eupalinolide A | A549 | G2/M phase arrest | Not specified | [1][10] |
| H1299 | G2/M phase arrest | Not specified | [1][10] | |
| MHCC97-L | G1 phase arrest | CDK2, CDK4, Cyclin E1, Cyclin D1 (downregulated) | [2] | |
| HCCLM3 | G1 phase arrest | CDK2, CDK4, Cyclin E1, Cyclin D1 (downregulated) | [2] | |
| Eupalinolide B | SMMC-7721 | S phase arrest | CDK2, Cyclin E1 (downregulated) | [4] |
| HCCLM3 | S phase arrest | CDK2, Cyclin E1 (downregulated) | [4] | |
| Eupalinolide J | PC-3 | G0/G1 phase arrest | Not specified | [5][6] |
| DU-145 | G0/G1 phase arrest | Not specified | [5][6] | |
| Eupalinolide O | MDA-MB-468 | G2/M phase arrest | cdc2, Cyclin B1 (downregulated) | [8] |
Key Signaling Pathways Modulated by Eupalinolide Analogues
Eupalinolide analogues exert their anti-cancer effects by modulating several critical signaling pathways. The primary mechanisms identified are the induction of apoptosis, often mediated by an increase in reactive oxygen species (ROS), and the inhibition of pro-survival pathways.
Apoptosis Induction
A common mechanism of action for Eupalinolides is the induction of programmed cell death, or apoptosis. This is often characterized by the loss of mitochondrial membrane potential, activation of caspases, and DNA damage.[5][8]
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Anti-Cancer Effects of Eupalinolides in Animal Models: A Comparative Guide
A comprehensive review of scientific literature reveals a lack of published in vivo studies on the anti-cancer effects of Eupalinolide H. However, significant research exists for other members of the Eupalinolide family, namely Eupalinolide A, B, J, and O. This guide provides a comparative analysis of the preclinical validation of these compounds in various animal cancer models, offering insights into their therapeutic potential and mechanisms of action.
This publication is intended for researchers, scientists, and drug development professionals, presenting a consolidated overview of the available experimental data to facilitate further investigation and development of this promising class of natural compounds.
Comparative Efficacy of Eupalinolides in Animal Models
The anti-tumor activity of Eupalinolides A, B, J, and O has been evaluated in xenograft models of various cancers, including hepatocellular carcinoma, non-small cell lung cancer, triple-negative breast cancer, and pancreatic cancer. The following tables summarize the quantitative data from these studies.
| Compound | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer | Nude Mice Xenograft | A549, H1299 | 25 mg/kg and 50 mg/kg | >60% reduction in tumor weight and volume | [1][2] |
| Eupalinolide B | Hepatocellular Carcinoma | Nude Mice Xenograft, PDX Model | SMMC-7721, HCCLM3 | 25 mg/kg or 50 mg/kg every 2 days for 3 weeks | Significant inhibition of tumor volume and weight | [3] |
| Eupalinolide B | Pancreatic Cancer | Xenograft Mouse Model | PANC-1, MiaPaCa-2 | Not Specified | Reduced tumor growth and Ki-67 expression | [4] |
| Eupalinolide J | Triple-Negative Breast Cancer | Nude Mice Lung Metastasis Model | MDA-MB-231-Luc | 30 mg/kg every 2 days for 18 days | Significantly decreased total fluorescence intensity in the lung | [5][6] |
| Eupalinolide O | Triple-Negative Breast Cancer | Nude Mice Xenograft | MDA-MB-231, MDA-MB-453 | Treated for 20 days (dosage not specified) | Reduced tumor volume and weight | [7] |
Comparison with Standard-of-Care in Preclinical Models
Direct comparative studies of Eupalinolides against standard-of-care chemotherapeutics within the same animal study are limited in the reviewed literature. However, to provide context, the following table outlines common standard-of-care agents used in preclinical models for the cancers targeted by Eupalinolides.
| Cancer Type | Standard-of-Care Agent (Preclinical) | Animal Model | Efficacy Notes | Reference |
| Hepatocellular Carcinoma | Sorafenib | Mouse Models | Standard for comparison in preclinical studies. | [8][9] |
| Non-Small Cell Lung Cancer | Cisplatin, Osimertinib | Xenograft and Genetically Engineered Mouse Models | Used as a positive control in preclinical studies.[1][10] | [1][10] |
| Triple-Negative Breast Cancer | Tamoxifen (for resistant models) | Xenograft Models | ATNM-400 showed potent tumor growth inhibition in tamoxifen-resistant models.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols extracted from the cited studies on Eupalinolides.
In Vivo Xenograft Tumor Study (General Protocol)
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.[3][6]
-
Cell Implantation: Cancer cells (e.g., SMMC-7721, HCCLM3, MDA-MB-231) are suspended in a serum-free medium and subcutaneously injected into the flank of the mice.[3][6] For metastasis models, cells may be injected intravenously via the tail vein.[6]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomly assigned to control and treatment groups. Eupalinolides, dissolved in a vehicle such as DMSO, are administered via intraperitoneal or intravenous injection at specified doses and schedules.[3][6]
-
Monitoring: Tumor volume is measured regularly using calipers. Body weight is monitored to assess toxicity. At the end of the study, tumors are excised and weighed.[3]
-
Analysis: Tumor tissues can be used for histopathological examination (e.g., H&E staining) and protein expression analysis (e.g., Western blotting for markers like Ki-67).[7]
Western Blotting
-
Protein Extraction: Tumor tissues or cultured cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, Akt, ERK) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and protein bands are visualized using an ECL detection system.
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis.
Eupalinolide A in Non-Small Cell Lung Cancer
Eupalinolide A induces ferroptosis and apoptosis in NSCLC cells by targeting the AMPK/mTOR/SCD1 signaling pathway.[1]
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Actinium Pharmaceuticals Announces ATNM-400 Data Demonstrating Potent Efficacy in Triple-Negative Breast Cancer and Ability to Overcome Endocrine and HER2-Targeted Therapy Resistance Being Presented at the San Antonio Breast Cancer Symposium [prnewswire.com]
A Comparative Analysis of Eupalinolide Cytotoxicity: Focusing on Eupalinolide B in the Absence of Data for Eupalinolide H
A comprehensive review of scientific literature reveals a significant lack of data on the cytotoxic effects of Eupalinolide H, precluding a direct comparative analysis with its analogue, Eupalinolide B. Extensive searches have yielded no published studies detailing the IC50 values, mechanisms of action, or specific signaling pathways associated with this compound. In contrast, Eupalinolide B has been the subject of multiple investigations, demonstrating notable cytotoxic activity across various cancer cell lines. This guide, therefore, provides a detailed overview of the cytotoxic profile of Eupalinolide B, presenting available experimental data, methodologies, and an exploration of its molecular mechanisms.
Eupalinolide B: A Profile of Cytotoxic Activity
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has shown promising anti-cancer properties.[1] Studies have demonstrated its ability to inhibit the proliferation of various cancer cells, including laryngeal, pancreatic, and hepatic carcinoma.[1][2][3] The cytotoxic effects of Eupalinolide B are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of specific signaling pathways.[1][3]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Eupalinolide B across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU212 | Laryngeal Cancer | 1.03 | [2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |
| M4e | Laryngeal Cancer | 3.12 | [2] |
| LCC | Laryngeal Cancer | 4.20 | [2] |
| TU686 | Laryngeal Cancer | 6.73 | [2] |
| Hep-2 | Laryngeal Cancer | 9.07 | [2] |
| SMMC-7721 | Hepatic Carcinoma | Not specified, effective at 6, 12, 24 µM | [1] |
| HCCLM3 | Hepatic Carcinoma | Not specified, effective at 6, 12, 24 µM | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect among EA, EB, EO | [4] |
| PANC-1 | Pancreatic Cancer | Significant inhibitory effects | [4] |
Mechanisms of Eupalinolide B-Induced Cytotoxicity
Eupalinolide B exerts its cytotoxic effects through several interconnected mechanisms, primarily centered on inducing programmed cell death and disrupting cellular homeostasis.
Induction of Apoptosis and Cuproptosis
Recent studies have highlighted that Eupalinolide B can induce apoptosis in pancreatic cancer cells.[3] Furthermore, it has been shown to disrupt copper homeostasis, suggesting a potential role in inducing cuproptosis, a novel form of regulated cell death dependent on copper.[3][4] This is supported by findings that Eupalinolide B enhances the cytotoxic effects of the copper ionophore elesclomol.[3]
Generation of Reactive Oxygen Species (ROS)
A key mechanism underlying the cytotoxicity of Eupalinolide B is the generation of reactive oxygen species (ROS).[1][3] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering cell death pathways. In hepatic carcinoma cells, the anti-proliferative and migratory effects of Eupalinolide B are linked to the ROS-ER-JNK signaling pathway.[1]
Induction of Ferroptosis
In addition to apoptosis and potential cuproptosis, Eupalinolide B has been found to induce ferroptosis in hepatic carcinoma cells.[1] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Transcriptome analysis of Eupalinolide B-treated hepatic carcinoma cells revealed an upregulation of genes associated with ferroptosis.[1]
Signaling Pathways Modulated by Eupalinolide B
The cytotoxic effects of Eupalinolide B are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.
ROS-ER-JNK Signaling Pathway
In hepatic carcinoma, Eupalinolide B activates the ROS-ER-JNK signaling pathway.[1] This pathway is initiated by an increase in ROS, which leads to endoplasmic reticulum (ER) stress and subsequent activation of the JNK signaling cascade, ultimately contributing to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Eupalinolide H Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum, have garnered significant interest in oncology for their diverse pharmacological activities. While several analogues, such as Eupalinolide A, B, J, and O, have been studied for their anti-cancer properties, Eupalinolide H remains a less-explored member of this promising family. This guide provides a framework for validating the cellular target engagement of this compound. Due to the limited direct experimental data on this compound, this document presents a comparative analysis, drawing parallels with its better-characterized analogues to propose potential targets and methodologies for validation. This guide is intended to equip researchers with the necessary information to design and execute experiments to elucidate the mechanism of action of this compound.
Comparative Analysis of Eupalinolides
A comparative analysis of this compound with its analogues can provide insights into its potential biological activities and cellular targets. The structural similarities and differences among these compounds, particularly in their reactive moieties, can inform hypotheses about shared or distinct mechanisms of action.
Table 1: Comparison of Eupalinolide Analogues
| Feature | This compound | Eupalinolide A | Eupalinolide B | Eupalinolide J | Eupalinolide O |
| Chemical Formula | C₂₂H₂₈O₈ | C₂₂H₂₈O₈ | C₂₀H₂₆O₆ | C₂₂H₂₈O₇ | C₂₂H₂₆O₈ |
| Molecular Weight | 420.45 g/mol | 420.45 g/mol | 362.42 g/mol | 404.45 g/mol | 418.44 g/mol |
| Reported Activity | Potential anti-inflammatory | Anti-cancer (NSCLC), induces ferroptosis and apoptosis[1] | Anti-cancer (pancreatic, laryngeal), induces apoptosis and cuproptosis[2], alleviates rheumatoid arthritis[3] | Anti-cancer (prostate, TNBC), inhibits metastasis, induces apoptosis and cell cycle arrest[4][5] | Anti-cancer (TNBC), induces apoptosis and cell cycle arrest[6][7] |
| Potential Target(s) | Hypothesized: STAT3, components of inflammatory pathways | AMPK/mTOR/SCD1 signaling[1] | LSD1, AMPK/mTOR/ULK-1 signaling axis[3][8] | STAT3[4] | Akt/p38 MAPK signaling[6] |
| Signaling Pathway | Hypothesized: STAT3, Akt/p38 MAPK, AMPK/mTOR | AMPK/mTOR[1] | AMPK/mTOR[3] | STAT3, Akt/p38[9] | Akt/p38 MAPK[6] |
Proposed Strategy for this compound Target Validation
Based on the activities of its analogues, a primary hypothesized target for this compound is the STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis. The following experimental workflow is proposed to identify and validate the cellular target(s) of this compound.
Experimental Protocols
Affinity Purification using Pull-Down Assay
This initial step aims to identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound to serve as the "bait".
-
Cell Lysis: Lyse cells of interest (e.g., a cancer cell line responsive to other Eupalinolides) under non-denaturing conditions to preserve protein complexes.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe.
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe along with any bound proteins ("prey").[10]
-
Washing: Perform a series of washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-8 minutes) using a thermal cycler.[12][15]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the candidate target protein. A corresponding HRP-conjugated secondary antibody is used for detection.[12]
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the interaction between the target protein and this compound within the cell and to identify other proteins in the same complex.[16][17]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells using a non-denaturing lysis buffer to maintain protein-protein interactions.[17]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the hypothesized target protein. This antibody-antigen complex is then captured using Protein A/G-conjugated beads.[17][18]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and potentially interacting partners. A decrease in the association of the target protein with its known binding partners in the presence of this compound can indicate that the compound is binding at or near the interaction interface.[19]
Signaling Pathways Potentially Modulated by this compound
Based on the known mechanisms of its analogues, this compound may modulate key signaling pathways involved in cancer progression.
STAT3 Signaling Pathway
Eupalinolide J has been shown to inhibit the STAT3 pathway.[4] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[20][21][22][23]
Akt/p38 MAPK Signaling Pathway
Eupalinolide O has been reported to induce apoptosis through the modulation of the Akt/p38 MAPK pathway.[6] This pathway is crucial for cell survival and stress responses.
AMPK/mTOR Signaling Pathway
Eupalinolide A and B have been shown to affect the AMPK/mTOR signaling pathway, which is a central regulator of cellular metabolism, growth, and autophagy.[1][3]
Conclusion
While direct experimental evidence for the cellular targets of this compound is currently lacking, the information available for its analogues provides a strong foundation for targeted investigation. The proposed workflow, combining affinity-based target discovery with robust biophysical and cell-based validation methods, offers a clear path to elucidating its mechanism of action. By focusing on pathways known to be modulated by other Eupalinolides, such as STAT3, Akt/p38 MAPK, and AMPK/mTOR, researchers can efficiently test hypotheses and uncover the therapeutic potential of this promising natural product. The detailed protocols and comparative data presented in this guide are intended to facilitate these research endeavors.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. STAT3 - Wikipedia [en.wikipedia.org]
confirming Eupalinolide H-induced cell cycle arrest with specific markers
A Guide for Researchers in Oncology and Drug Discovery
Comparison of Eupalinolide Effects on Cell Cycle Distribution
Eupalinolides have been shown to induce cell cycle arrest at different phases, depending on the specific compound and the cancer cell type. The following table summarizes the quantitative data from various studies.
| Eupalinolide | Cell Line | Concentration | Treatment Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | 14 µM | 48 h | Increased | - | - | [1] |
| MHCC97-L (Hepatocellular Carcinoma) | 28 µM | 48 h | Significantly Increased | - | - | [1] | |
| HCCLM3 (Hepatocellular Carcinoma) | 14 µM | 48 h | Increased | - | - | [1] | |
| HCCLM3 (Hepatocellular Carcinoma) | 28 µM | 48 h | Significantly Increased | - | - | [1] | |
| A549 (Non-small cell lung cancer) | 20 µM | 48 h | - | - | Increased from 2.91% to 21.99% | [2][3] | |
| H1299 (Non-small cell lung cancer) | 20 µM | 48 h | - | - | Increased from 8.22% to 18.91% | [2][3] | |
| Eupalinolide B | SMMC-7721 (Hepatic Carcinoma) | 12 µM | 48 h | - | Significantly Increased | - | [4] |
| SMMC-7721 (Hepatic Carcinoma) | 24 µM | 48 h | - | Significantly Increased | - | [4] | |
| HCCLM3 (Hepatic Carcinoma) | 12 µM | 48 h | - | Significantly Increased | - | [4] | |
| HCCLM3 (Hepatic Carcinoma) | 24 µM | 48 h | - | Significantly Increased | - | [4] | |
| Eupalinolide J | PC-3 (Prostate Cancer) | - | - | Arrest at G0/G1 | - | - | [5][6] |
| DU-145 (Prostate Cancer) | - | - | Arrest at G0/G1 | - | - | [5] | |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | - | - | - | - | Arrest at G2/M | [7][8][9] |
Note: "-" indicates data not specified in the cited source.
Comparison of Eupalinolide Effects on Cell Cycle Regulatory Markers
The induction of cell cycle arrest by Eupalinolides is accompanied by the modulation of key regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs).
| Eupalinolide | Protein Marker | Change in Expression | Cell Line | Detection Method | Reference |
| Eupalinolide A | CDK2 | Downregulated | MHCC97-L, HCCLM3 | Western Blot | [1] |
| CDK4 | Downregulated | MHCC97-L, HCCLM3 | Western Blot | [1] | |
| Cyclin D1 | Downregulated | MHCC97-L, HCCLM3 | Western Blot | [1] | |
| Cyclin E1 | Downregulated | MHCC97-L, HCCLM3 | Western Blot | [1] | |
| CDC25C | Downregulated | A549, H1299 | Western Blot | [2] | |
| Cyclin B1 | Downregulated | A549, H1299 | Western Blot | [2] | |
| Eupalinolide B | CDK2 | Decreased | SMMC-7721, HCCLM3 | Western Blot | [4] |
| Cyclin E1 | Decreased | SMMC-7721, HCCLM3 | Western Blot | [4] | |
| Eupalinolide O | cdc2 (CDK1) | Decreased | MDA-MB-468 | Western Blot | [7][8] |
| Cyclin B1 | Decreased | MDA-MB-468 | Western Blot | [7][8] |
Experimental Protocols
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (DNase free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent cells, use trypsinization and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[11]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Gate on single cells to exclude doublets and aggregates.[12]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Marker Proteins
This protocol provides a general workflow for detecting the expression levels of cell cycle regulatory proteins.[13][14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with the desired concentration of Eupalinolide for the specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[15]
Visualizations
Caption: Eupalinolide-induced cell cycle arrest signaling pathway.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. benchchem.com [benchchem.com]
- 14. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activity of Eupalinolide H and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Eupalinolide H, a sesquiterpene lactone of interest, with two widely used classes of anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs), represented by ibuprofen (B1674241) and diclofenac (B195802), and corticosteroids, represented by dexamethasone (B1670325). This document synthesizes available experimental data to highlight the mechanisms of action and relative potencies, offering a resource for researchers in the field of inflammation and drug discovery.
Introduction to the Compounds and Their Mechanisms of Action
This compound is a natural compound belonging to the sesquiterpene lactone class, found in plants of the Eupatorium genus. While direct comprehensive studies on this compound are limited, research on closely related dimeric guaianolides from Eupatorium perfoliatum indicates a significant anti-inflammatory potential. The proposed mechanism involves the inhibition of key inflammatory mediators. Specifically, these compounds have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines and chemokines[1]. The anti-inflammatory effects of other Eupalinolides have been linked to the modulation of signaling pathways such as NF-κB and MAPK (JNK, ERK, p38), as well as the generation of reactive oxygen species (ROS).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, are a cornerstone in the treatment of pain and inflammation[2][3]. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[4]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. By blocking COX enzymes, NSAIDs effectively reduce the production of these pro-inflammatory molecules[5].
Corticosteroids , like dexamethasone, are potent synthetic glucocorticoids with strong anti-inflammatory and immunosuppressive effects. Their mechanism is complex and involves binding to intracellular glucocorticoid receptors[6]. Upon activation, this receptor complex translocates to the nucleus and modulates gene expression. A key anti-inflammatory action of corticosteroids is the transrepression of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[6][7]. This leads to a broad suppression of many inflammatory genes that encode for cytokines, chemokines, and adhesion molecules[7].
Comparative Anti-inflammatory Activity: In Vitro Data
| Compound/Drug | Target/Assay | Cell Line | IC50 Value |
| Dimeric Guaianolide (this compound proxy) | Nitric Oxide (NO) Production | RAW 264.7 | 16 µM[1] |
| Andrographolide (B1667393) (for context) | Nitric Oxide (NO) Production | RAW 264.7 | 17.4 µM[8] |
| Ibuprofen | COX-1 / COX-2 | - | Varies by assay |
| Diclofenac | COX-1 / COX-2 | - | Varies by assay |
| Dexamethasone | NF-κB Inhibition / Cytokine Production | Various | Varies by assay |
Note: IC50 values for Ibuprofen, Diclofenac, and Dexamethasone vary widely depending on the specific in vitro assay (e.g., COX-1/COX-2 inhibition, cytokine release) and experimental conditions. The data for the dimeric guaianolide is from a specific study and provides a benchmark for its potency in inhibiting NO production.
Signaling Pathways
The anti-inflammatory effects of these compounds are mediated by distinct signaling pathways.
Caption: Mechanisms of action for this compound, NSAIDs, and Corticosteroids.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay is a standard method for screening the anti-inflammatory activity of compounds.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 105 cells/well and incubated for 12-24 hours to allow for adherence[9].
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh, serum-free DMEM.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, known drugs) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to all wells except the negative control[9].
3. Incubation and Sample Collection:
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, the cell culture supernatant is collected for NO measurement.
4. Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
5. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
6. Cell Viability Assay:
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Conclusion
This compound and its related compounds represent a promising area for the development of new anti-inflammatory agents. The available data suggests that their mechanism of action, likely involving the inhibition of the NF-κB pathway and subsequent reduction in nitric oxide and pro-inflammatory cytokine production, is distinct from that of NSAIDs but shares some common downstream effects with corticosteroids. The in vitro potency of a related dimeric guaianolide in inhibiting NO production is noteworthy.
However, a direct and comprehensive comparison of the anti-inflammatory activity of this compound with established drugs like ibuprofen and dexamethasone requires further investigation. Future studies should aim to evaluate these compounds in a battery of standardized in vitro and in vivo models to fully characterize their therapeutic potential and safety profile. Such research will be crucial in determining the viability of this compound as a lead compound for novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Eupalinolide H
This document provides comprehensive guidance on the proper disposal procedures for Eupalinolide H, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these disposal procedures is critical to mitigate potential hazards.
Chemical and Hazard Information
| Property | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1402067-83-7 | [1] |
| Molecular Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.45 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and labware.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1][2].
-
Avoid contact with skin and eyes[1][2]. In case of contact, rinse thoroughly with water[1].
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive, absorbent material such as diatomite or universal binders[1]. Place the saturated absorbent material into a sealed container for hazardous waste.
-
Contaminated Labware: Disposable items (e.g., pipette tips, vials, gloves) that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol[1]. The cleaning materials used (e.g., wipes) should also be disposed of as hazardous waste.
3. Storage of Waste:
-
Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Collect any spillage to avoid release into the environment[1].
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Eupalinolide H
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Eupalinolide H. It offers procedural guidance for safe operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling.
Physicochemical and Toxicological Data
A summary of the known properties of this compound is presented below.[1] The lack of extensive toxicological data underscores the importance of adhering to stringent safety protocols.
| Property | Value | Reference |
| Molecular Formula | C22H28O8 | [1] |
| Molecular Weight | 420.45 | [1] |
| CAS Number | 1402067-83-7 | [1] |
| Appearance | No data available | |
| Purity | No data available | |
| Solubility | No data available | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Hazard Classification (GHS) | Category | Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure risk.
| Body Part | Recommended PPE | Specification | Reference |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory where this compound is handled. | [1] |
| Hands | Protective gloves | Chemical-resistant gloves. Nitrile or neoprene are generally recommended for handling chemical compounds. | [1] |
| Body | Impervious clothing | A lab coat or chemical-resistant suit should be worn to protect the skin from potential splashes or spills. | [1] |
| Respiratory | Suitable respirator | Use in a well-ventilated area or under a fume hood. The type of respirator should be selected based on the potential for airborne exposure. | [1] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical for laboratory safety and environmental protection.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) when handling the container.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Follow the recommended storage temperatures: -20°C for the powder form and -80°C when in solvent.[1]
Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[1]
-
Wash hands thoroughly after handling.[1]
Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, pipette tips, empty containers) as hazardous waste.
-
All waste must be disposed of in an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Accidental Release
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
